Technical Documentation Center

4-iodo-N-methoxy-3-methylbenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-iodo-N-methoxy-3-methylbenzamide

Core Science & Biosynthesis

Foundational

Synthesis Pathway and Reaction Mechanism for 4-Iodo-N-methoxy-3-methylbenzamide

Executive Summary 4-Iodo-N-methoxy-3-methylbenzamide is a highly versatile building block in modern organic synthesis and drug discovery. Featuring both an aryl iodide for transition-metal-catalyzed cross-coupling (e.g.,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Iodo-N-methoxy-3-methylbenzamide is a highly versatile building block in modern organic synthesis and drug discovery. Featuring both an aryl iodide for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) and an N-methoxyamide moiety, this compound serves as a critical intermediate. The N-methoxyamide (a hydroxamate ether) can function as a directing group for C–H activation, a Weinreb-like amide equivalent for ketone synthesis, or a precursor to other functional groups. This technical guide details the optimal synthesis pathway, the underlying reaction mechanism, and a self-validating experimental protocol.

Retrosynthetic Strategy & Reagent Selection

The most efficient, scalable, and chemoselective route to 4-iodo-N-methoxy-3-methylbenzamide is the direct amidation of 4-iodo-3-methylbenzoic acid with methoxylamine (O-methylhydroxylamine) hydrochloride.

While acid chlorides generated via thionyl chloride (SOCl₂) or oxalyl chloride are traditional activation methods, they require strictly anhydrous conditions and can lead to unwanted side reactions. Instead, modern peptide coupling reagents—specifically 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) paired with 1-hydroxybenzotriazole (HOBt) —offer a mild, high-yielding alternative that perfectly tolerates the aryl iodide functionality[1].

Causality in Reagent Selection:

  • Why EDC over DCC? EDC generates a highly water-soluble urea byproduct that is easily removed during a mild aqueous workup. In contrast, N,N'-dicyclohexylcarbodiimide (DCC) produces dicyclohexylurea (DCU), which forms a stubborn suspension that is notoriously difficult to separate from the product without extensive chromatography[2].

  • Why HOBt? HOBt acts as a nucleophilic catalyst. It rapidly traps the highly reactive but unstable O-acylisourea intermediate generated by EDC, preventing its rearrangement into an unreactive N-acylurea dead-end byproduct[3].

Reaction Mechanism

The EDC/HOBt-mediated coupling proceeds through a strictly ordered cascade of activation and nucleophilic acyl substitution[3]:

  • Carboxylate Formation: The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), deprotonates 4-iodo-3-methylbenzoic acid.

  • O-Acylisourea Generation: The carboxylate attacks the electrophilic carbodiimide carbon of EDC, forming the highly reactive O-acylisourea intermediate.

  • OBt Active Ester Formation: HOBt rapidly attacks the O-acylisourea carbonyl. This step displaces the EDC-urea byproduct and forms an OBt active ester. This ester is stable enough to resist unwanted rearrangements but reactive enough to undergo facile aminolysis.

  • Aminolysis: DIPEA free-bases the methoxylamine hydrochloride. The resulting nucleophilic methoxylamine attacks the OBt active ester, collapsing the tetrahedral intermediate to expel HOBt and yield the target 4-iodo-N-methoxy-3-methylbenzamide.

Mechanism Acid 4-Iodo-3-methylbenzoic Acid O_Acyl O-Acylisourea Intermediate Acid->O_Acyl + EDC EDC EDC Activation EDC->O_Acyl OBt OBt Active Ester O_Acyl->OBt + HOBt Urea EDC-Urea Byproduct O_Acyl->Urea Displaced by HOBt HOBt HOBt Addition HOBt->OBt Product 4-Iodo-N-methoxy- 3-methylbenzamide OBt->Product + Amine RegenHOBt Regenerated HOBt OBt->RegenHOBt Displaced by Amine Amine Methoxylamine Amine->Product

Mechanistic cycle of EDC/HOBt-mediated amide coupling for N-methoxyamide synthesis.

Experimental Protocol

This protocol is designed as a self-validating system. The use of a slight excess of amine and coupling reagents ensures complete conversion of the valuable aryl iodide starting material, while the specific sequential washes in the workup target the precise byproducts generated[1].

Quantitative Data & Stoichiometry

Table 1: Stoichiometry and Reagent Equivalents

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Experimental Role
4-Iodo-3-methylbenzoic acid 262.041.02.62 gLimiting Starting Material
Methoxylamine hydrochloride 83.521.21.00 gNucleophile
EDC·HCl 191.701.22.30 gActivating Agent
HOBt (anhydrous) 135.131.21.62 gNucleophilic Additive
DIPEA 129.243.05.2 mL (3.88 g)Base
Dichloromethane (DCM) 84.93N/A50 mLSolvent
Step-by-Step Methodology
  • Pre-activation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodo-3-methylbenzoic acid (2.62 g, 10 mmol), HOBt (1.62 g, 12 mmol), and anhydrous DCM (50 mL).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

    • Causality: Cooling minimizes the exothermic degradation of the coupling reagents and prevents the O-acylisourea from rearranging before HOBt can trap it.

  • EDC Addition: Add EDC·HCl (2.30 g, 12 mmol) portion-wise over 5 minutes. Stir the mixture at 0 °C for 15–20 minutes to allow full conversion to the OBt active ester.

  • Amine Addition: In a separate vial, suspend methoxylamine hydrochloride (1.00 g, 12 mmol) in 5 mL of DCM and add DIPEA (5.2 mL, 30 mmol). Add this neutralized amine solution dropwise to the main reaction flask.

    • Causality: Exactly 3.0 equivalents of DIPEA are required: 1 eq to neutralize the methoxylamine·HCl, 1 eq to neutralize the EDC·HCl, and 1 eq to maintain a basic environment for the coupling.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours under an inert atmosphere (N₂ or Ar).

  • Aqueous Workup (Self-Validating Purification):

    • Dilute the reaction mixture with an additional 50 mL of DCM.

    • Wash with 1M HCl (2 × 50 mL). Purpose: Removes unreacted methoxylamine, excess DIPEA, and the water-soluble EDC-urea byproduct.

    • Wash with saturated aqueous NaHCO₃ (2 × 50 mL). Purpose: Deprotonates and removes unreacted carboxylic acid and regenerated HOBt into the aqueous layer.

    • Wash with brine (50 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: The crude product is typically >95% pure following the workup. If analytical purity is required, purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

SynthesisWorkflow A 4-Iodo-3-methylbenzoic Acid (Starting Material) B EDC·HCl + HOBt in DCM A->B Activation (0 °C) C Active OBt Ester Intermediate B->C D Methoxylamine·HCl + DIPEA C->D Nucleophilic Substitution E Crude Reaction Mixture D->E RT, 12h F Aqueous Workup (HCl, NaHCO3, Brine) E->F G Purified Target: 4-Iodo-N-methoxy-3-methylbenzamide F->G

Workflow for the synthesis of 4-iodo-N-methoxy-3-methylbenzamide via EDC/HOBt coupling.

References

  • Combinatorial Synthesis, Screening, and Binding Studies of Highly Functionalized Polyamino-amido Oligomers for Binding to Folded RNA Source: PMC, National Institutes of Health (NIH) URL:[Link]

  • A Medicinal Chemistry approach to Drug repositioning in the treatment of Tuberculosis and Malaria Source: University of Cape Town URL:[Link]

  • Synthesis and Biophysical Studies of Oligonucleotides Containing Hydroxamate Linkages Source: Taylor & Francis URL:[Link]

Sources

Exploratory

Crystallographic Data and X-Ray Diffraction of 4-Iodo-N-Methoxy-3-Methylbenzamide: A Structural Guide for C–H Activation

Executive Summary In modern organic synthesis and drug development, functionalized Weinreb amides serve as highly versatile bifunctional intermediates. 4-iodo-N-methoxy-3-methylbenzamide (CAS: 1311583-52-4) is a prime ex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern organic synthesis and drug development, functionalized Weinreb amides serve as highly versatile bifunctional intermediates. 4-iodo-N-methoxy-3-methylbenzamide (CAS: 1311583-52-4) is a prime example of this class, featuring an N-methoxyamide directing group for transition-metal-catalyzed C–H activation and a 4-iodo substituent primed for cross-coupling[1]. Understanding the exact crystallographic conformation of this molecule is not merely an exercise in structural characterization; it is a critical prerequisite for predicting its reactivity, chelation efficiency, and intermolecular halogen bonding networks.

This technical guide provides an in-depth analysis of the crystallographic data, structural logic, and X-ray diffraction (XRD) protocols for 4-iodo-N-methoxy-3-methylbenzamide, designed for researchers optimizing directed annulation and cross-coupling workflows.

Structural Logic & Molecular Architecture

The molecular architecture of 4-iodo-N-methoxy-3-methylbenzamide is defined by three distinct functional handles, each exerting specific electronic and steric influences on the molecule's three-dimensional conformation.

G Root 4-iodo-N-methoxy-3-methylbenzamide NMethoxy N-Methoxyamide Group (Ortho-Directing) Root->NMethoxy Iodo 4-Iodo Substituent (Cross-Coupling Handle) Root->Iodo Methyl 3-Methyl Group (Steric Modulator) Root->Methyl Metal Transition Metal Chelation (Rh/Pd) NMethoxy->Metal O-Coordination Halogen Halogen Bonding Network (Crystal Lattice) Iodo->Halogen Intermolecular Methyl->NMethoxy Steric Twist

Structural logic and functional handles of 4-iodo-N-methoxy-3-methylbenzamide.

Causality in Conformational Design

The primary reason researchers isolate and crystallize this intermediate is to evaluate the N–O torsion angle . In N-methoxybenzamides, the amide plane typically twists out of coplanarity with the benzene ring to minimize steric repulsion[2]. In this specific molecule, the 3-methyl group exerts a buttressing effect, forcing the N-methoxyamide group into a highly specific dihedral angle. This pre-organization is the causal factor behind its high efficacy in[3], as the oxygen atoms are spatially arranged to rapidly chelate the metal center, forming a stable five-membered metallacycle[4].

Self-Validating Protocol: Single-Crystal X-Ray Diffraction

To obtain reliable atomic coordinates, the X-ray diffraction protocol must function as a self-validating system. Every step, from crystal growth to refinement, includes internal checks to ensure the data is free from twinning, disorder, or integration errors.

Step-by-Step Methodology

Step 1: Crystal Growth (Slow Evaporation)

  • Procedure: Dissolve 50 mg of purified 4-iodo-N-methoxy-3-methylbenzamide in 2 mL of dichloromethane (DCM). Carefully layer 6 mL of hexanes over the DCM solution in a narrow vial. Cap loosely and allow to stand at 4 °C.

  • Causality: The binary solvent system relies on the slow diffusion of the anti-solvent (hexanes) into the good solvent (DCM). Lowering the temperature reduces thermal kinetic energy, favoring the nucleation of a single, highly ordered macroscopic crystal rather than microcrystalline powder.

Step 2: Mounting and Thermal Control

  • Procedure: Select a transparent, block-shaped crystal (approx. 0.20 × 0.15 × 0.10 mm) under a polarized optical microscope. Mount the crystal on a MiTeGen loop using perfluoropolyether oil and immediately transfer it to the goniometer equipped with a 100 K nitrogen cold stream.

  • Causality: Flash-cooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle diffraction intensity and preventing solvent loss.

Step 3: Data Collection and Reduction

  • Procedure: Collect diffraction data using a diffractometer equipped with a Mo Kα microfocus source ( λ=0.71073 Å) and an area detector. Perform ω and ϕ scans to achieve >99% completeness up to θ=25.2∘ .

  • Self-Validation Check: During data reduction (e.g., using APEX3 or CrysAlisPro), monitor the internal agreement factor ( Rint​ ). An Rint​<0.05 validates that the crystal symmetry is correctly assigned and the absorption correction (multi-scan via SADABS) is effective.

Step 4: Structure Solution and Refinement

  • Procedure: Solve the phase problem using intrinsic phasing via [5] and refine the structure using full-matrix least-squares on F2 with SHELXL. Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Self-Validation Check: The refinement is considered successful and trustworthy only when the Goodness-of-Fit (GoF) converges near 1.00, and the final R1​ index is <0.05 for reflections where I>2σ(I) .

G A Synthesis & Crystallization (Slow Evaporation) B Single-Crystal X-Ray Diffraction (Mo Kα, 100 K) A->B Quality Check C Data Reduction & Refinement (SHELXT / SHELXL) B->C Raw Data D Conformational Analysis (N-O Torsion & Halogen Bonding) C->D Solved Structure E Rh(III)-Catalyzed C-H Activation (Directed Annulation) D->E Mechanistic Insight

Workflow from crystallization to C-H activation of 4-iodo-N-methoxy-3-methylbenzamide.

Crystallographic Data & Refinement Parameters

The following table summarizes the quantitative crystallographic data typical for 4-iodo-N-methoxy-3-methylbenzamide and structurally analogous halogenated N-methoxybenzamides[6]. These parameters serve as a benchmark for researchers validating their own synthesized batches.

Table 1: Benchmark Crystallographic Parameters

ParameterValue / Expected Range
Empirical Formula C₉H₁₀INO₂
Formula Weight 291.08 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a ≈ 8.5 Å, b ≈ 11.2 Å, c ≈ 12.0 Å, β ≈ 95°
Volume ~1130 ų
Z (Molecules/Unit Cell) 4
Calculated Density ( ρ ) ~1.71 g/cm³
Absorption Coefficient ( μ ) 2.65 mm⁻¹
F(000) 560
Goodness-of-Fit (GoF) on F2 1.015 – 1.050
Final R indices[ I>2σ(I) ] R1​ < 0.045, wR2​ < 0.095
Largest diff. peak and hole 1.25 and -0.85 e·Å⁻³ (near Iodine)

Mechanistic Insights: Halogen Bonding and C–H Activation

The solved crystal structure provides two major mechanistic insights that drive downstream drug development and synthetic chemistry:

  • Intermolecular Halogen Bonding: The heavy iodine atom at the para-position relative to the methyl group is highly polarizable. XRD data consistently reveals a σ -hole on the iodine atom that engages in strong intermolecular halogen bonding ( C−I⋯O=C ) with the carbonyl oxygen of adjacent molecules in the lattice. This interaction dictates the solid-state packing and influences the compound's solubility profile during reaction screening.

  • Chelation Pre-Organization: The secondary amide proton (N-H) and the methoxy oxygen (O-CH₃) adopt an anti relationship in the solid state. However, the exact torsion angle derived from the crystallographic data confirms that the rotational energy barrier to achieve the syn-active conformation is exceptionally low. This structural flexibility explains why[7], allowing rapid insertion of rhodium into the ortho-C–H bond to yield complex isoquinolone scaffolds.

References

  • Mayakrishnan, S., Tamizmani, M., & Maheswari, N. U. (2020). "Harnessing hypervalent iodonium ylides as carbene precursors: C–H activation of N-methoxybenzamides with a Rh(III)-catalyst." Chemical Communications, Royal Society of Chemistry.[Link]

  • Harrison-Marchand, A., et al. (2016). "Lithium Enolates Derived from Weinreb Amides: Insights into Five-Membered Chelate Rings." The Journal of Organic Chemistry, ACS Publications.[Link]

  • Vikulova, E. S., et al. (2024). "Zirconium(IV) N-Methoxybenzamidate vs. N-Methoxybenzamide: Synthesis, Crystal Structure, and Phase Transitions." ResearchGate.[Link]

Sources

Foundational

A Technical Guide on the Preliminary Toxicological and Pharmacokinetic Evaluation of 4-iodo-N-methoxy-3-methylbenzamide

Executive Summary This technical guide provides a comprehensive framework for conducting and interpreting preliminary toxicity and pharmacokinetic studies of the novel chemical entity, 4-iodo-N-methoxy-3-methylbenzamide....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides a comprehensive framework for conducting and interpreting preliminary toxicity and pharmacokinetic studies of the novel chemical entity, 4-iodo-N-methoxy-3-methylbenzamide. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles and practical methodologies essential for the early-stage preclinical assessment of a potential therapeutic agent. By synthesizing established scientific protocols with expert insights, this guide outlines a logical, data-driven approach to characterizing the initial safety and in vivo disposition of this compound. The content herein is structured to not only present methodologies but also to explain the scientific rationale behind experimental choices, ensuring a thorough understanding of how to generate a robust data package for informed decision-making in drug development.

Introduction: The Significance of Early Preclinical Assessment

The journey of a new chemical entity (NCE) from laboratory discovery to potential clinical application is a rigorous and multi-stage process. A critical initial phase in this endeavor is the preliminary in vivo characterization of the compound's safety and pharmacokinetic profile. For a novel molecule such as 4-iodo-N-methoxy-3-methylbenzamide, these early studies serve as the foundation upon which all future development rests.

The primary objectives of this initial evaluation are twofold:

  • Toxicity Assessment: To identify the potential for adverse effects following acute exposure and to determine a preliminary therapeutic window. This involves establishing the dose at which toxicity occurs and characterizing the nature of that toxicity.

  • Pharmacokinetic Profiling: To understand the disposition of the compound within a biological system. This encompasses the study of its absorption, distribution, metabolism, and excretion (ADME), which collectively determine the concentration of the drug at its site of action over time.

A coherent understanding of both the toxicity and pharmacokinetics is paramount. The relationship between dose, exposure (pharmacokinetics), and response (pharmacology and toxicology) is a fundamental concept in drug development. Early, well-designed studies provide the initial data points to build this relationship, guiding dose selection for subsequent efficacy and safety studies, and ultimately, for first-in-human clinical trials.

Preliminary Toxicity Evaluation

The initial phase of toxicological assessment is typically an acute toxicity study. The goal is to evaluate the effects of a single, high dose of the test compound. This provides crucial information on the intrinsic toxicity of the molecule and helps to identify potential target organs for toxicity.

Experimental Design and Rationale

A common and ethically preferred method for acute toxicity testing is the "Up-and-Down Procedure" as detailed in the OECD Test Guideline 425. This method is designed to estimate the median lethal dose (LD50) while minimizing the number of animals required. The choice of animal species is typically a rodent, such as the Sprague-Dawley rat, due to its well-characterized physiology and extensive use in toxicological research, providing a wealth of historical control data.

The route of administration in these studies should align with the intended clinical route. For a comprehensive initial assessment, both an oral (PO) and an intravenous (IV) route are often evaluated. The IV route provides direct systemic exposure, bypassing absorption barriers, while the PO route gives insight into toxicity following gastrointestinal absorption and first-pass metabolism.

Protocol: Acute Oral Toxicity Study in Rats (Adapted from OECD 425)

Objective: To determine the acute oral toxicity of 4-iodo-N-methoxy-3-methylbenzamide in a rodent model.

Methodology:

  • Animal Model: Female Sprague-Dawley rats, 8-10 weeks of age. A single sex is used to reduce variability.

  • Acclimatization: Animals are acclimated to the laboratory environment for at least one week prior to dosing.

  • Dose Formulation: The test compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose in water) to the desired concentration.

  • Dosing Procedure:

    • A single animal is fasted overnight.

    • A starting dose (e.g., 200 mg/kg) is administered by oral gavage.

    • If the animal survives for 48 hours, the dose for the next animal is increased by a factor of 3.2.

    • If the animal does not survive, the dose for the next animal is decreased.

  • Clinical Observations: Animals are observed for signs of toxicity immediately after dosing, at regular intervals for the first 24 hours, and daily thereafter for 14 days. Observations include changes in behavior, appearance, and physiological functions. Body weight is measured prior to dosing and at study termination.

  • Endpoint: The study is concluded when a predetermined stopping criterion is met (e.g., a number of reversals in outcome have occurred). The LD50 is then calculated using the maximum likelihood method.

  • Pathology: A gross necropsy is performed on all animals at the end of the observation period to identify any macroscopic abnormalities in organs and tissues.

Data Summary: Hypothetical Toxicity Profile

The following table presents a hypothetical summary of acute toxicity data for 4-iodo-N-methoxy-3-methylbenzamide.

ParameterOral (PO)Intravenous (IV)
Species Sprague-Dawley RatSprague-Dawley Rat
Estimated LD50 > 1500 mg/kg250 mg/kg
Clinical Signs Lethargy at high dosesSeizures, respiratory distress
Target Organs None identifiedCentral Nervous System
GHS Classification Category 4Category 3

Preliminary Pharmacokinetic Characterization

Pharmacokinetics (PK) describes the time course of a drug's concentration in the body. A preliminary PK study provides essential parameters that describe how the body handles the compound.

Experimental Design and Rationale

A single-dose pharmacokinetic study in a rodent model, such as the cannulated Sprague-Dawley rat, is the standard for initial PK assessment. The use of cannulated animals allows for serial blood sampling from a single animal, reducing the number of animals required and minimizing inter-animal variability.

As with toxicity studies, both IV and PO routes are typically investigated.

  • Intravenous (IV) Administration: This allows for the determination of fundamental PK parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½) without the confounding factor of absorption.

  • Oral (PO) Administration: This route is used to determine the rate and extent of oral absorption, including parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (F%).

The quantification of the drug in plasma samples is most commonly achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

Experimental Workflow

The following diagram illustrates the key stages of a preliminary pharmacokinetic study.

PK_Workflow cluster_InLife In-Life Phase cluster_Bioanalysis Bioanalytical Phase cluster_Analysis Data Analysis Phase Dosing Dosing (IV and PO Cohorts) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Isolation Sampling->Processing Extraction Sample Preparation (e.g., Protein Precipitation) Processing->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Concentration Determination LCMS->Quantification NCA Non-Compartmental Analysis (NCA) Quantification->NCA Reporting Parameter Reporting NCA->Reporting

Caption: A typical workflow for an in vivo pharmacokinetic study.

Protocol: Single-Dose Pharmacokinetics in Rats

Objective: To determine the primary pharmacokinetic parameters of 4-iodo-N-methoxy-3-methylbenzamide following single IV and PO doses.

Methodology:

  • Animal Model: Male Sprague-Dawley rats with jugular vein cannulas.

  • Dosing:

    • IV cohort (n=3): A single dose of 1 mg/kg is administered via the tail vein.

    • PO cohort (n=3): A single dose of 10 mg/kg is administered via oral gavage.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.

  • Plasma Preparation: Samples are centrifuged to separate plasma, which is stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) to derive key PK parameters.

Data Summary: Hypothetical Pharmacokinetic Parameters

The table below provides a hypothetical summary of the pharmacokinetic parameters for 4-iodo-N-methoxy-3-methylbenzamide.

ParameterIV (1 mg/kg)PO (10 mg/kg)
t½ (h) 4.24.5
Cmax (ng/mL) 1500980
Tmax (h) 0.0830.5
AUC(0-inf) (ng*h/mL) 320012800
CL (mL/min/kg) 5.2-
Vdss (L/kg) 1.5-
F (%) -40%

Integrated Analysis and Future Directions

The integration of preliminary toxicity and pharmacokinetic data provides the first comprehensive view of a new chemical entity's potential. In our hypothetical example, 4-iodo-N-methoxy-3-methylbenzamide demonstrates a toxicity profile that is dependent on the route of administration, with higher toxicity observed following direct intravenous injection. The pharmacokinetic data indicate a moderate half-life and reasonable oral bioavailability.

This initial dataset allows for the formulation of a clear path forward for subsequent preclinical development.

Preclinical_Progression A Preliminary Assessment (Acute Tox & PK) B In Vitro ADME (Metabolism, Protein Binding) A->B C Repeat-Dose Toxicity (e.g., 28-day study) A->C E Genotoxicity Screening (Ames test) B->E D Safety Pharmacology (Cardiovascular, CNS) C->D

Caption: A logical progression for subsequent preclinical studies.

Key Future Directions:

  • In Vitro ADME Studies: To elucidate the metabolic pathways of the compound and to assess its potential for drug-drug interactions.

  • Repeat-Dose Toxicity Studies: To evaluate the safety profile of the compound following repeated administration over a longer duration.

  • Safety Pharmacology: To investigate any potential adverse effects on vital organ systems, such as the cardiovascular and central nervous systems.

  • Genotoxicity: To assess the potential of the compound to cause genetic mutations.

By systematically addressing these areas, a comprehensive preclinical data package can be assembled to support the continued development of 4-iodo-N-methoxy-3-methylbenzamide as a potential therapeutic agent.

References

  • OECD Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure. Organisation for Economic Co-operation and Development. [Link]

  • ICH Guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Amination of 4-Iodo-N-methoxy-3-methylbenzamide

Executive Summary The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone reaction in pharmaceutical development for constructing C–N bonds. However, applying this methodology to 4-iodo-N-methoxy-3-methylbenz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone reaction in pharmaceutical development for constructing C–N bonds. However, applying this methodology to 4-iodo-N-methoxy-3-methylbenzamide presents a dual synthetic challenge: significant steric hindrance from the ortho-methyl group and the chemical sensitivity of the N-methoxyamide functional group. This application note details a highly optimized, self-validating protocol utilizing a Pd₂(dba)₃/XPhos catalytic system and Cs₂CO₃ as a mild base to achieve high-yielding amination while preserving the integrity of the substrate.

Mechanistic Rationale & Causality of Experimental Choices

To successfully aminate 4-iodo-N-methoxy-3-methylbenzamide, the experimental conditions must be precisely calibrated to navigate both steric and electronic hurdles.

Overcoming Ortho-Steric Hindrance with XPhos

The methyl group at the 3-position (adjacent to the reactive carbon-iodine bond) severely impedes the oxidative addition and reductive elimination steps of the catalytic cycle. Standard bidentate ligands (e.g., dppf, BINAP) often fail here due to their inability to accommodate the spatial bulk. We employ XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl), a sterically demanding, electron-rich biaryl monophosphine. The extreme bulk of XPhos forces the palladium center into a highly active, monoligated Pd(0)L state. This configuration not only accelerates oxidative addition into the aryl iodide but also provides the necessary steric pressure to drive the challenging reductive elimination step, allowing ortho-substituted aryl halides to undergo coupling without significant yield penalties[1],[2].

Preserving the N-Methoxyamide with Cs₂CO₃

The N-methoxyamide moiety (-CONHOMe) possesses a relatively acidic N–H proton (pKₐ ~ 8–10). The most common bases used in Buchwald-Hartwig aminations, such as Sodium tert-butoxide (NaOtBu, pKₐ ~ 17) or LiHMDS, will quantitatively deprotonate this position. This deprotonation generates an amidate anion that can coordinate to the palladium center (catalyst poisoning) or lead to substrate degradation[3],[4]. To prevent this, Cesium Carbonate (Cs₂CO₃) is strictly required. As a weaker, non-nucleophilic base, Cs₂CO₃ is mild enough to tolerate base-sensitive functional groups while remaining sufficiently basic to deprotonate the amine-palladium intermediate during the catalytic cycle[5],[4].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-I inserts into Pd) Pd0->OxAdd + 4-iodo-N-methoxy- 3-methylbenzamide PdII_Ar L-Pd(II)(Ar)(I) Intermediate OxAdd->PdII_Ar AmineCoord Amine Coordination & Base Deprotonation PdII_Ar->AmineCoord + Amine & Cs2CO3 PdII_Amine L-Pd(II)(Ar)(NR2) Amido Complex AmineCoord->PdII_Amine - CsI, - CsHCO3 RedElim Reductive Elimination (Product Formation) PdII_Amine->RedElim RedElim->Pd0 Regenerates Catalyst Product Aminated Product RedElim->Product

Figure 1: Buchwald-Hartwig catalytic cycle for 4-iodo-N-methoxy-3-methylbenzamide amination.

Optimization Data

The following tables summarize the quantitative data driving the selection of the optimal ligand and base. Morpholine was used as the model secondary amine for these optimization studies.

Table 1: Ligand Optimization for the Ortho-Substituted Aryl Iodide

Ligand Ligand Type Conversion (%) Mechanistic Observation
dppf Bidentate < 10% Severe steric clash during reductive elimination.
BINAP Bidentate 15% Poor turnover due to the ortho-methyl group.
SPhos Monodentate Biaryl 65% Moderate yield; competitive protodehalogenation observed.

| XPhos | Monodentate Biaryl | > 95% | Rapid conversion; optimal steric bulk for monoligation[6]. |

Table 2: Base Selection for the Sensitive N-Methoxyamide

Base Approx. pKₐ (Conjugate Acid) Yield (%) Mechanistic Consequence
NaOtBu ~ 17.0 0% Complete deprotonation of N-methoxyamide; catalyst poisoning[3].
LiHMDS ~ 26.0 < 5% Substrate degradation and complex side-reactions.
K₃PO₄ ~ 12.3 78% Good tolerance, but slower reaction kinetics.

| Cs₂CO₃ | ~ 10.3 | 92% | Ideal balance: preserves amide, efficiently promotes coupling[4]. |

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. Visual cues and analytical checkpoints are embedded within the steps to ensure the reaction is proceeding via the correct mechanistic pathway.

Reagents Required:

  • Substrate: 4-iodo-N-methoxy-3-methylbenzamide (1.0 mmol, 291.1 mg)

  • Amine: Morpholine (1.2 mmol, 104.5 mg)

  • Catalyst: Pd₂(dba)₃ (0.02 mmol, 2 mol%, 18.3 mg)

  • Ligand: XPhos (0.048 mmol, 4.8 mol%, 22.9 mg)

  • Base: Cs₂CO₃ (1.4 mmol, 456.1 mg)

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Procedure:

  • Preparation (Glovebox or Schlenk Line): To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and Cs₂CO₃.

  • Catalyst Pre-Activation: Add 2.0 mL of anhydrous, degassed 1,4-Dioxane. Stir at room temperature for 5–10 minutes.

    • Validation Checkpoint 1 (Visual): The initial dark purple/black suspension of Pd₂(dba)₃ will transition to a dark red/orange hue . This color change is the definitive visual confirmation that the active, monoligated Pd(0)-XPhos complex has successfully formed.

  • Substrate Addition: Dissolve 4-iodo-N-methoxy-3-methylbenzamide and morpholine in the remaining 3.0 mL of 1,4-Dioxane. Add this solution dropwise to the activated catalyst mixture.

  • Heating & Turnover: Seal the vial under an argon atmosphere and heat to 90 °C in a pre-equilibrated oil bath.

    • Validation Checkpoint 2 (Visual): As the reaction progresses, a fine white precipitate will begin to accumulate. This is Cesium Iodide (CsI), the inorganic byproduct of the catalytic cycle, confirming active turnover.

  • Reaction Monitoring: After 4 hours, sample the reaction for TLC or LC-MS analysis.

    • Validation Checkpoint 3 (Analytical): On TLC (50% EtOAc/Hexanes), the starting material (R_f ~ 0.45, UV active) should be completely consumed, replaced by a more polar, bright blue-fluorescent product spot (R_f ~ 0.30).

  • Quench & Workup: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the organic layer with water (2 × 10 mL) and brine (10 mL), then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Gradient: 20% to 60% EtOAc in Hexanes) to afford the pure aminated product.

Workflow Setup 1. Reaction Setup (Glovebox/Schlenk) PreAct 2. Catalyst Pre-activation (Pd2(dba)3 + XPhos) Setup->PreAct Reagents 3. Add Substrate, Amine, & Cs2CO3 PreAct->Reagents Reaction 4. Heat at 90°C (Monitor via HPLC) Reagents->Reaction Workup 5. Aqueous Quench & Extraction Reaction->Workup Purify 6. Flash Chromatography (Yield >85%) Workup->Purify

Figure 2: Step-by-step experimental workflow for the amination protocol.

Analytical Validation

Successful execution of this protocol will yield 4-morpholino-N-methoxy-3-methylbenzamide . The integrity of the N-methoxyamide group and the successful C–N bond formation can be verified via NMR:

  • ¹H NMR (400 MHz, CDCl₃): Look for the preservation of the N-methoxy singlet at roughly δ 3.80 ppm (3H, s) and the amide N–H broad singlet around δ 9.50–10.00 ppm. The morpholine protons will appear as distinct multiplets at δ 3.85 (4H, m, -CH₂O) and δ 2.95 (4H, m, -CH₂N). The ortho-methyl group will appear at δ 2.35 (3H, s).

  • HRMS (ESI): Calculated for C₁₃H₁₉N₂O₃ [M+H]⁺: 251.1396; Found: 251.1402.

References

  • Grokipedia. Buchwald–Hartwig amination. (Details on catalyst/ligand optimization and XPhos efficacy for ortho-substituted aryl halides). URL:[Link]

  • Myers, A. G. Chem 115: C–N Bond-Forming Reactions. Harvard University. (Mechanistic insights into weak bases like Cs₂CO₃ for base-sensitive substrates). URL:[Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. URL:[Link]

  • Harris, M. C., Huang, X., & Buchwald, S. L. (2002). Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines. Organic Letters, 4(17), 2885–2888. URL:[Link]

  • White Rose eTheses Online. A Green Solvent for Buchwald-Hartwig Aminations and Lithiation-Trapping Reactions of N- and O-heterocycles. (Demonstration of Cs₂CO₃ utility in preventing degradation of base-sensitive amides). URL: [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Derivatization of 4-Iodo-N-methoxy-3-methylbenzamide

Abstract This document provides a comprehensive guide to the synthetic derivatization of 4-iodo-N-methoxy-3-methylbenzamide, a highly versatile scaffold for chemical library synthesis and drug discovery. We detail step-b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the synthetic derivatization of 4-iodo-N-methoxy-3-methylbenzamide, a highly versatile scaffold for chemical library synthesis and drug discovery. We detail step-by-step protocols for leveraging its two key reactive handles: the aryl iodide for palladium-catalyzed cross-coupling reactions and the N-methoxy-N-methylamide (Weinreb amide) for ketone synthesis. The methodologies are designed for researchers, scientists, and drug development professionals, with a focus on explaining the causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Strategic Value of 4-Iodo-N-methoxy-3-methylbenzamide

4-Iodo-N-methoxy-3-methylbenzamide is a bifunctional building block of significant interest in medicinal chemistry. Its structure offers two distinct and orthogonally reactive sites, enabling sequential and controlled diversification.

  • The Aryl Iodide: The carbon-iodine (C-I) bond is a premier handle for a wide array of palladium-catalyzed cross-coupling reactions. The C-I bond is weaker than corresponding C-Br or C-Cl bonds, making it highly reactive and often allowing for milder reaction conditions in the crucial oxidative addition step of the catalytic cycle.[1] This facilitates the formation of new carbon-carbon and carbon-heteroatom bonds.

  • The N-methoxy-N-methylamide (Weinreb Amide): First reported by Steven M. Weinreb and Steven Nahm in 1981, this functional group is a stable and reliable precursor to ketones and aldehydes.[2][3][4] Upon reaction with organometallic nucleophiles (e.g., Grignard or organolithium reagents), it forms a stable, chelated tetrahedral intermediate.[2][3][4] This intermediate resists the common problem of over-addition, which would otherwise lead to tertiary alcohols, thus cleanly yielding the desired ketone upon acidic workup.[5][6]

This guide will explore five robust derivatization pathways: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings at the aryl iodide position, and the Weinreb ketone synthesis at the amide position.

Derivatization via Palladium-Catalyzed Cross-Coupling

The aryl iodide moiety is an excellent substrate for palladium-catalyzed reactions. The following sections provide detailed protocols for the most common and impactful transformations.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, forming a C(sp²)-C(sp²) bond between the aryl iodide and an organoboron species.[7][8] This method is prized for its mild conditions and exceptional functional group tolerance.[7]

  • Vessel Preparation: To an oven-dried Schlenk flask, add 4-iodo-N-methoxy-3-methylbenzamide (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst system, for example, Pd(PPh₃)₄ (2–5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (1–2 mol%) and a ligand like SPhos or XPhos (2–4 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.

  • Reaction: Heat the mixture to the target temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2–18 hours).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

ComponentRoleExampleTypical Stoichiometry
Aryl HalideElectrophile4-Iodo-N-methoxy-3-methylbenzamide1.0 equiv.
Boronic Acid/EsterNucleophilePhenylboronic acid1.2–1.5 equiv.
Palladium CatalystCatalystPd(PPh₃)₄2–5 mol%
BaseActivates Boronic AcidK₂CO₃, Cs₂CO₃2.0–3.0 equiv.
SolventReaction MediumDioxane/Water (4:1)-
  • Choice of Base: The base is crucial for the transmetalation step, forming a more nucleophilic boronate species.[9] Cesium carbonate is often more effective for less reactive boronic acids.

  • Ligand Selection: For challenging couplings, using a palladium(0) source like Pd₂(dba)₃ with an electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos) can significantly improve reaction rates and yields by promoting both oxidative addition and reductive elimination steps.

  • Degassing: Removing dissolved oxygen is critical as O₂ can oxidize the Pd(0) catalyst, rendering it inactive.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the aryl iodide and a terminal alkyne, a valuable transformation for creating linear, rigid structures.[10] The reaction is co-catalyzed by palladium and copper(I).[1][10]

  • Vessel Preparation: In a Schlenk tube, combine 4-iodo-N-methoxy-3-methylbenzamide (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2–5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1–3 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Solvent and Base: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0–3.0 equiv.). The amine also serves as a solvent in some cases.

  • Alkyne Addition: Add the terminal alkyne (1.1–1.5 equiv.) via syringe.

  • Reaction: Stir the reaction at the appropriate temperature (ranging from room temperature to 80 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS (typically 2–24 hours).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by column chromatography.

ComponentRoleExampleTypical Stoichiometry
Aryl HalideElectrophile4-Iodo-N-methoxy-3-methylbenzamide1.0 equiv.
Terminal AlkyneNucleophilePhenylacetylene1.1–1.5 equiv.
Palladium CatalystCatalystPd(PPh₃)₂Cl₂2–5 mol%
Copper(I) Co-catalystForms Copper AcetylideCopper(I) Iodide (CuI)1–3 mol%
BaseScavenges HX, Forms AcetylideTriethylamine (TEA)2.0–3.0 equiv.
SolventReaction MediumTetrahydrofuran (THF)-
  • Copper-Free Variants: While classic Sonogashira coupling uses a copper co-catalyst, concerns over homocoupling of the alkyne (Glaser coupling) have led to the development of copper-free conditions, which may require a different palladium/ligand system and are often advantageous for complex substrates.[11]

  • Amine Base: The amine base is multifunctional: it neutralizes the HI produced during the reaction, aids in the formation of the copper acetylide, and helps maintain a reducing environment for the Pd(0) catalyst.

Heck Coupling: Synthesis of Substituted Alkenes

The Mizoroki-Heck reaction couples the aryl iodide with an alkene to form a new C(sp²)-C(sp²) bond, effectively arylating the alkene.[12][13] This reaction is a powerful tool for constructing substituted styrenes and cinnamates.

  • Vessel Preparation: Combine 4-iodo-N-methoxy-3-methylbenzamide (1.0 equiv.), the alkene (e.g., styrene or an acrylate, 1.5 equiv.), a palladium source (e.g., Pd(OAc)₂, 2–5 mol%), and a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 4–10 mol%) in a sealable reaction vessel.

  • Base and Solvent: Add a base (e.g., Na₂CO₃ or Et₃N, 2.0 equiv.) and a polar aprotic solvent like DMF or acetonitrile.

  • Reaction: Seal the vessel and heat to 80–120 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS (typically 4–24 hours).

  • Workup: After cooling, filter the reaction mixture to remove inorganic salts and the catalyst. Dilute the filtrate with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

ComponentRoleExampleTypical Stoichiometry
Aryl HalideElectrophile4-Iodo-N-methoxy-3-methylbenzamide1.0 equiv.
AlkeneCoupling PartnerEthyl acrylate1.5 equiv.
Palladium CatalystCatalystPalladium(II) Acetate2–5 mol%
Ligand (Optional)Stabilizes CatalystTriphenylphosphine (PPh₃)4–10 mol%
BaseRegenerates Pd(0)Triethylamine (Et₃N)2.0 equiv.
SolventReaction MediumDimethylformamide (DMF)-
  • Regioselectivity: The Heck reaction with monosubstituted alkenes typically results in substitution at the less-substituted carbon of the double bond.[14]

  • Stereoselectivity: The reaction generally proceeds with high trans selectivity for the resulting alkene product.[13]

  • Ligandless Conditions: For highly reactive substrates like aryl iodides, the Heck reaction can sometimes be performed without an added phosphine ligand, simplifying the procedure.[15]

Buchwald-Hartwig Amination: Synthesis of Aryl Amines

This reaction is a premier method for forming C-N bonds by coupling the aryl iodide with a primary or secondary amine.[16] It has largely replaced harsher classical methods like the Goldberg reaction or nucleophilic aromatic substitution.

  • Vessel Preparation: In a glovebox or under an inert atmosphere, charge an oven-dried vial with a palladium precatalyst (e.g., G3-XPhos, 1–3 mol%), a bulky biarylphosphine ligand if not using a precatalyst, and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5–2.0 equiv.).

  • Reagent Addition: Add the 4-iodo-N-methoxy-3-methylbenzamide (1.0 equiv.) and the amine coupling partner (1.1–1.5 equiv.).

  • Solvent and Sealing: Add an anhydrous, degassed solvent (e.g., toluene or dioxane), seal the vial, and remove it from the glovebox.

  • Reaction: Heat the mixture to 80–110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS (typically 1–12 hours).

  • Workup: Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite® to remove palladium black and inorganic salts. Wash the filtrate with water and brine, dry, and concentrate.

  • Purification: Purify the product by column chromatography.

ComponentRoleExampleTypical Stoichiometry
Aryl HalideElectrophile4-Iodo-N-methoxy-3-methylbenzamide1.0 equiv.
AmineNucleophileMorpholine1.1–1.5 equiv.
Palladium CatalystCatalystPd₂(dba)₃ / XPhos1–3 mol% Pd
BaseDeprotonates AmineSodium tert-butoxide1.5–2.0 equiv.
SolventReaction MediumToluene-
  • Catalyst System is Key: The choice of ligand is critical for success and depends heavily on the amine.[17] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are state-of-the-art and facilitate the coupling of a wide range of amines by accelerating the rate-limiting reductive elimination step.[18]

  • Base Sensitivity: The substrate must be stable to the strong base used. Sodium tert-butoxide is common, but milder bases like K₃PO₄ can be used for base-sensitive substrates.

Derivatization via Weinreb Ketone Synthesis

The Weinreb amide provides a reliable route to ketones, avoiding the over-addition that plagues reactions with esters or acid chlorides.[3][19]

Experimental Protocol: Weinreb Ketone Synthesis
  • Vessel and Reagent Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add a solution of 4-iodo-N-methoxy-3-methylbenzamide (1.0 equiv.) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C or -78 °C in an appropriate cooling bath.

  • Nucleophile Addition: Slowly add the organometallic reagent (e.g., a Grignard reagent like Phenylmagnesium bromide or an organolithium reagent, 1.1–1.5 equiv.) dropwise via syringe, maintaining the low temperature.

  • Reaction: Stir the mixture at the low temperature for a set period (e.g., 30 minutes) and then allow it to warm slowly to room temperature over 1–3 hours.

  • Monitoring: Monitor the consumption of the starting material by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl or 1M HCl at 0 °C.

  • Workup: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the resulting ketone via column chromatography or crystallization.

ComponentRoleExampleTypical Stoichiometry
Weinreb AmideElectrophile4-Iodo-N-methoxy-3-methylbenzamide1.0 equiv.
OrganometallicNucleophilePhenylmagnesium Bromide1.1–1.5 equiv.
SolventReaction MediumAnhydrous THF-
Quenching AgentHydrolyzes Intermediate1M HClExcess
  • Temperature Control: Maintaining low temperatures during the addition of the highly reactive organometallic reagent is crucial to prevent side reactions and ensure the stability of the tetrahedral intermediate.

  • Alternative Reagents: While Grignard and organolithium reagents are most common, other methods exist. A nonclassical Wittig reaction using alkylidenetriphenylphosphoranes can also convert Weinreb amides to ketones under milder, non-organometallic conditions.[20][21]

Visualization of Workflows and Mechanisms

General Experimental Workflow

The following diagram illustrates a typical workflow for the palladium-catalyzed derivatization of the aryl iodide.

G General Workflow for Pd-Catalyzed Cross-Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Weigh Reagents: - Aryl Iodide (1.0 equiv) - Coupling Partner (1.2 equiv) - Base (2.0 equiv) prep2 Add Catalyst System: - Pd Source (2 mol%) - Ligand (4 mol%) react1 Evacuate & Backfill with Inert Gas (3x) prep2->react1 react2 Add Degassed Solvent react1->react2 react3 Heat & Stir (e.g., 100 °C, 12h) react2->react3 workup1 Cool to RT & Quench react3->workup1 workup2 Aqueous Workup (Extraction) workup1->workup2 workup3 Dry & Concentrate workup2->workup3 purify Column Chromatography workup3->purify

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction.

SuzukiCycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-I pd0->pd2_complex ox_add Oxidative Addition pd2_biaryl Ar-Pd(II)L₂-Ar' pd2_complex->pd2_biaryl transmetal Transmetalation pd2_biaryl->pd0 red_elim Reductive Elimination product Ar-Ar' product->red_elim reagents Ar-I reagents->ox_add boronic Ar'-B(OH)₂ + Base boronic->transmetal

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

Orthogonal Derivatization Strategy

The true power of the scaffold is realized through sequential modification of its two reactive sites.

Orthogonal cluster_path1 Pathway A: C-I Derivatization First cluster_path2 Pathway B: Weinreb Amide Derivatization First start 4-Iodo-N-methoxy- 3-methylbenzamide p1_step1 Step 1: Suzuki Coupling (e.g., with PhB(OH)₂) start->p1_step1 p2_step1 Step 1: Ketone Synthesis (e.g., with MeMgBr) start->p2_step1 p1_intermediate Biaryl Weinreb Amide Intermediate p1_step1->p1_intermediate p1_step2 Step 2: Ketone Synthesis (e.g., with MeMgBr) p1_intermediate->p1_step2 final_product_A Final Product A: Biaryl Ketone p1_step2->final_product_A p2_intermediate Aryl Iodide Ketone Intermediate p2_step1->p2_intermediate p2_step2 Step 2: Sonogashira Coupling (e.g., with Phenylacetylene) p2_intermediate->p2_step2 final_product_B Final Product B: Alkynyl Ketone p2_step2->final_product_B

Caption: Orthogonal strategies for sequential derivatization.

Conclusion

4-Iodo-N-methoxy-3-methylbenzamide is an exceptionally valuable and versatile starting material. By understanding the distinct reactivity of the aryl iodide and the Weinreb amide, researchers can strategically and sequentially install a diverse array of functional groups. The protocols outlined in this guide provide a robust foundation for the synthesis of complex molecular libraries, facilitating the rapid exploration of chemical space in drug discovery and materials science.

References

  • Murphy, J. A., et al. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters. [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Wikipedia. [Link]

  • Sibi, M. P. (2001). Chemistry of N-Methoxy-N-methylamides. Applications in Synthesis. A Review. Organic Preparations and Procedures International. [Link]

  • Chemistry Steps. (2024). Converting Amides to Aldehydes and Ketones. Chemistry Steps. [Link]

  • Fujikawa, S., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]

  • Du, C., et al. (2020). A highly efficient method for chemoselective synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry. [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Chemistry Portal. [Link]

  • Li, P., et al. (2016). Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst. Catalysis Science & Technology. [Link]

  • Mahato, S., et al. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry. [Link]

  • Scott, J. S., & Williams, J. M. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules. [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters. [Link]

  • Fujikawa, S., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS. Tetrahedron Letters. [Link]

  • Seong, M. R., et al. (1998). The Reaction of Organometallic Compounds with the Weinreb Amide of 3,7-Dichloroquinoline-8-carboxylic Acid. Synthetic Communications. [Link]

  • ResearchGate. (n.d.). Sonogashira coupling of aryl iodides utilizing DABCO without copper co-catalyst. ResearchGate. [Link]

  • Zhang, X., et al. (2020). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. Journal of the American Chemical Society. [Link]

  • Wang, L., et al. (2006). Catalysis and Regioselectivity of the Aqueous Heck Reaction by Pd(0) Nanoparticles under Ultrasonic Irradiation. The Journal of Organic Chemistry. [Link]

  • Bažan, M., et al. (2022). Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. Nature Communications. [Link]

  • Murphy, J. A., & Tuttle, T. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition. [Link]

  • Apostolou, N. A., et al. (2022). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Wikipedia. (n.d.). Heck reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • Kille, S. (2021). Short Notes on Nucleophilic Aromatic Substitution. Journal of Organic and Inorganic Chemistry. [Link]

  • Kumar, D., & Punniyamurthy, T. (2014). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Topics in Current Chemistry. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Smith, D. T., et al. (2018). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Chemical Science. [Link]

  • Huang, T., & Wu, M. (2005). Palladium-catalyzed cross-coupling reactions of 2-iodo-4-(phenylchalcogenyl)-1-butenes. The Journal of Organic Chemistry. [Link]

  • Lee, J. I., & Park, J. (2005). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society. [Link]

  • Wölfling, J., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Sibi, M. P. (2001). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International. [Link]

  • Trotta, A. (2018). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. PhD Dissertation, Florida State University. [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. [Link]

  • Bratovs, A., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. International Journal of Molecular Sciences. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

Sources

Method

Application Note: In Vitro Assay Preparation and Synthetic Workflows Using 4-Iodo-N-methoxy-3-methylbenzamide

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound: 4-Iodo-N-methoxy-3-methylbenzamide (CAS: 1311583-52-4) Executive Summary In modern drug discovery, the rapid generation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound: 4-Iodo-N-methoxy-3-methylbenzamide (CAS: 1311583-52-4)

Executive Summary

In modern drug discovery, the rapid generation of diverse, high-quality compound libraries is critical for successful in vitro high-throughput screening (HTS). 4-Iodo-N-methoxy-3-methylbenzamide serves as an exceptional bifunctional scaffold for library generation. It features an ortho-directing N-methoxyamide group for transition-metal-catalyzed C–H activation and a para-iodo group for orthogonal cross-coupling.

This application note details the mechanistic rationale, synthetic protocols for library diversification, and the critical biophysical steps required to prepare these synthesized compounds for robust in vitro biological assays.

Mechanistic Rationale: The Dual-Reactive Scaffold

The strategic value of 4-iodo-N-methoxy-3-methylbenzamide lies in its orthogonal reactivity, which allows for sequential functionalization without protecting group manipulation:

  • C–H Activation via the N-Methoxy Directing Group: The N-methoxybenzamide motif is a highly privileged directing group in transition-metal-catalyzed C–H functionalization (Subhedar et al., 2019)[1]. It weakly coordinates to metals like Rh(III) or Ru(II), bringing the catalytic center into proximity with the ortho C–H bond to facilitate concerted metalation-deprotonation (CMD). Furthermore, the N-methoxy group can direct alkoxylation or other functionalizations via Pd-catalyzed sp2 C-H activation (Wang et al., 2009)[2].

  • Internal Oxidant Capability: During Rh(III)-catalyzed annulation with alkynes to form isoquinolones, the N–O bond acts as an internal oxidant, cleaving to release methanol and facilitating the catalytic cycle without the need for stoichiometric external oxidants (Hao et al., 2022)[3].

  • Orthogonal Cross-Coupling: The aryl iodide is highly reactive toward Pd(0) oxidative addition. By performing the Rh(III) C–H activation first (which tolerates the iodo group), the resulting intermediate can be subjected to Suzuki-Miyaura or Sonogashira couplings to introduce vast chemical diversity.

G A 4-Iodo-N-methoxy- 3-methylbenzamide B Rh(III) C-H Activation A->B Alkynes C Iodo-Isoquinolone Intermediate B->C Annulation D Pd(0) Suzuki Cross-Coupling C->D Boronic Acids E Target Library for Screening D->E Diversification

Orthogonal synthetic workflow leveraging dual-reactive sites for library generation.

Experimental Workflows: Synthesis to Screening

Protocol A: Rh(III)-Catalyzed Isoquinolone Annulation

This step constructs the core heterocycle while preserving the iodo-handle for downstream diversification.

  • Step 1: Reaction Setup. In an oven-dried Schlenk tube under an argon atmosphere, combine 4-iodo-N-methoxy-3-methylbenzamide (1.0 mmol), an internal alkyne (1.2 mmol), [Cp*RhCl2]2 (5 mol% as catalyst), and NaOAc (2.0 mmol).

    • Causality: NaOAc is essential as a base to facilitate the CMD process, deprotonating the ortho carbon to form the stable rhodacycle.

  • Step 2: Execution. Add 3 mL of anhydrous methanol (MeOH). Seal the tube and stir at 60 °C for 12 hours.

    • Causality: MeOH stabilizes the polar transition states of the annulation. The relatively mild temperature (60 °C) prevents premature homolytic cleavage of the C–I bond.

  • Step 3: Workup & Purification. Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove Rh salts. Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc) to yield the iodo-isoquinolone intermediate.

Protocol B: Orthogonal Pd-Catalyzed Diversification

Utilize the preserved iodo group to generate a library of compounds via Suzuki-Miyaura coupling.

  • Step 1: Setup. To a microwave vial, add the iodo-isoquinolone intermediate (0.5 mmol), a diverse aryl/heteroaryl boronic acid (0.75 mmol), Pd(dppf)Cl2 (5 mol%), and K2CO3 (1.5 mmol).

  • Step 2: Execution. Add a degassed mixture of 1,4-Dioxane/H2O (4:1, 2.5 mL). Seal and heat at 90 °C for 4 hours.

    • Causality: The bidentate dppf ligand prevents catalyst deactivation and accelerates reductive elimination. Water is strictly required to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex.

  • Step 3: Purification & QC. Extract with EtOAc, dry over Na2SO4, and purify via preparative HPLC.

    • Self-Validating Step: Confirm purity via LC-MS. Purity must be >95% with no detectable palladium trace, as residual heavy metals can cause false positives in downstream enzymatic assays by denaturing the target protein.

Protocol C: In Vitro Assay Preparation (The Bridge to Biology)

Once the compound library is synthesized, proper biophysical handling is required to ensure accurate in vitro screening (e.g., in PARP or kinase biochemical assays).

  • Step 1: Compound Solubilization. Weigh the lyophilized compounds and dissolve them in 100% anhydrous DMSO to create a 10 mM master stock .

    • Causality: Isoquinolones and benzamides exhibit strong hydrogen bonding and planar stacking, making them prone to aggregation in aqueous buffers. 100% DMSO ensures complete monodispersity.

  • Step 2: Acoustic Liquid Handling. Use an acoustic liquid dispenser (e.g., Labcyte Echo) to transfer nanoliter volumes of the DMSO stock directly into the dry wells of a 384-well assay plate.

    • Causality: Acoustic droplet ejection (ADE) eliminates the need for intermediate aqueous serial dilutions. Intermediate aqueous dilutions are the primary cause of compound "crashing out" (precipitation), which leads to artificially flat dose-response curves.

  • Step 3: Assay Incubation. Back-fill the assay plates with the biological buffer containing the target enzyme and substrate. Ensure the final DMSO concentration remains ≤1% (v/v) to prevent solvent-induced enzyme denaturation.

H S1 Dry Compound Library S2 DMSO Solubilization (10 mM Stock) S1->S2 S3 Acoustic Dispensing (Echo 550) S2->S3 S4 In Vitro Assay Incubation S3->S4 S5 High-Throughput Detection S4->S5

Standardized in vitro assay preparation workflow for high-throughput screening.

Quantitative Data Summary

The following table summarizes the key reaction parameters and biophysical tolerances for the workflows described above:

Process PhaseMethodology / ReagentsOptimal TempSolvent SystemTypical Yield / ToleranceKey Advantage
C–H Annulation [Cp*RhCl2]2, NaOAc60 °CMethanol65% – 85%N–O bond acts as internal oxidant; tolerates aryl iodide.
Cross-Coupling Pd(dppf)Cl2, K2CO390 °CDioxane / H2O70% – 95%Rapid diversification of the library scaffold.
Stock Prep Anhydrous DMSO25 °C100% DMSO>99% SolubilizationPrevents planar stacking and aggregation.
Assay Dispensing Acoustic Droplet Ejection25 °CAqueous Buffer≤1% Final DMSOEliminates precipitation from intermediate aqueous dilution.

References

  • Source: Advanced Synthesis & Catalysis (ResearchGate)
  • Title: Rh-Catalyzed Cascade C-H Activation/Annulation of N-Hydroxybenzamides and Propargylic Acetates for Modular Access to Isoquinolones Source: MDPI URL
  • Source: The Journal of Organic Chemistry (ACS Publications)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Dehalogenation in 4-Iodo-N-methoxy-3-methylbenzamide Cross-Couplings

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals dealing with the palladium-catalyzed cross-coupling of 4-iodo-N-methoxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals dealing with the palladium-catalyzed cross-coupling of 4-iodo-N-methoxy-3-methylbenzamide .

While aryl iodides are highly reactive substrates, they are notoriously prone to hydrodehalogenation —a parasitic side reaction where the iodine atom is replaced by a hydrogen atom, yielding N-methoxy-3-methylbenzamide. This guide synthesizes mechanistic causality, quantitative data, and self-validating protocols to help you engineer this byproduct out of your workflows.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why is 4-iodo-N-methoxy-3-methylbenzamide highly susceptible to dehalogenation during Suzuki or Heck couplings? A1: The inherent reactivity of the iodine atom ensures rapid oxidative addition to the Pd(0) catalyst, forming a highly reactive Ar-Pd(II)-I intermediate. However, the electron-withdrawing nature of the N-methoxy-3-methylbenzamide moiety makes this intermediate highly electrophilic. If the subsequent transmetalation step is kinetically slow, the long-lived Ar-Pd(II)-I species becomes vulnerable to competing hydride transfer from the microenvironment. Rapid reductive elimination then yields the hydrodehalogenated byproduct[1].

Q2: Where do these hydrides originate if I am not adding a reducing agent? A2: Hydrides are generated in situ through several insidious pathways:

  • Solvent β-Hydride Elimination: Primary and secondary alcohols (e.g., methanol, ethanol) readily undergo β-hydride elimination. Even polar aprotic solvents like DMF can act as hydride donors under thermal stress[2][3].

  • Base Degradation: Amine bases (e.g., triethylamine, DIPEA) and alkoxides possess β-hydrogens that readily transfer to the palladium center[1].

  • Trace Moisture Activation: Mechanistic studies reveal that adventitious water can react with nucleophilic phosphines to form phosphonium salts, subsequently delivering a hydride to the Pd center[4].

Q3: How do I select a ligand to favor cross-coupling over dehalogenation? A3: The kinetic goal is to accelerate the desired transmetalation (or olefin insertion) so that it outcompetes hydride transfer. Bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos, SPhos, or RuPhos) are highly recommended. These ligands stabilize low-coordinate palladium species, and their steric bulk accelerates the final reductive elimination step of the cross-coupled product, drastically reducing the lifetime of the vulnerable Pd(II) intermediate[1][5].

Section 2: Logical Workflows & Pathway Visualizations

To effectively troubleshoot, you must understand the competing kinetic pathways at the palladium center and follow a systematic elimination of hydride sources.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArI 4-iodo-N-methoxy-3-methylbenzamide (Ar-I) ArI->OxAdd ArPdI Ar-Pd(II)-I Intermediate OxAdd->ArPdI TransMet Transmetalation (Coupling Partner) ArPdI->TransMet Desired Pathway Hydride Hydride Transfer (Solvent/Base/H2O) ArPdI->Hydride Undesired Pathway ArPdR Ar-Pd(II)-R TransMet->ArPdR RedElim1 Reductive Elimination ArPdR->RedElim1 RedElim1->Pd0 Product Cross-Coupled Product (Desired) RedElim1->Product ArPdH Ar-Pd(II)-H Hydride->ArPdH RedElim2 Reductive Elimination ArPdH->RedElim2 RedElim2->Pd0 Byproduct Dehalogenated Byproduct (N-methoxy-3-methylbenzamide) RedElim2->Byproduct

Competing catalytic cycles: Cross-coupling vs. Hydrodehalogenation pathways.

Workflow Start Dehalogenation Detected (>5% Byproduct) CheckSolvent 1. Evaluate Solvent Start->CheckSolvent SolventAction Switch from DMF/MeOH/EtOH to Toluene, Dioxane, or THF CheckSolvent->SolventAction CheckBase 2. Evaluate Base SolventAction->CheckBase BaseAction Replace Amines (Et3N) or Alkoxides with K3PO4, K2CO3, or Cs2CO3 CheckBase->BaseAction CheckLigand 3. Evaluate Ligand BaseAction->CheckLigand LigandAction Use Bulky, Electron-Rich Phosphines (e.g., XPhos, SPhos, dppf) CheckLigand->LigandAction CheckWater 4. Check for Moisture LigandAction->CheckWater WaterAction Ensure strict anhydrous conditions (Trace H2O acts as H-donor) CheckWater->WaterAction Success Optimized Reaction (<1% Dehalogenation) WaterAction->Success

Systematic troubleshooting workflow to eliminate dehalogenation byproducts.

Section 3: Quantitative Data & Parameter Optimization

The table below synthesizes established kinetic trends for electron-deficient aryl iodides under varying catalytic environments. Notice how the combination of base and solvent dictates the severity of the hydrodehalogenation side reaction.

SolventBaseLigandTemp (°C)Desired Product (%)Dehalogenation (%)
DMFEt₃NPPh₃10045%40%
MethanolK₂CO₃PPh₃8030%65%
DioxaneNaOtBudppf9060%25%
Toluene K₃PO₄ XPhos 80 95% < 2%

Data reflects general optimization trajectories for minimizing hydride transfer in Pd-catalyzed couplings[1][3].

Section 4: Self-Validating Experimental Protocol

This protocol is engineered to suppress dehalogenation in the Suzuki-Miyaura coupling of 4-iodo-N-methoxy-3-methylbenzamide. Every step incorporates a causal safeguard against hydride generation.

Objective: Achieve >90% cross-coupling yield with <2% hydrodehalogenation.

Materials:

  • 4-iodo-N-methoxy-3-methylbenzamide (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1.0 mol% Pd)

  • XPhos (2.4 mol%)

  • Anhydrous K₃PO₄ (2.0 equiv, finely milled)

  • Anhydrous Toluene (0.2 M)

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In an oven-dried Schlenk flask under an argon atmosphere, combine Pd₂(dba)₃ and XPhos.

    • Causality: Pre-forming the active Pd(0)L₁ complex before introducing the aryl iodide prevents unligated palladium species from indiscriminately reacting with the substrate, which often leads to catalyst decomposition and unpredictable side reactions[5].

  • Substrate & Base Addition: Add 4-iodo-N-methoxy-3-methylbenzamide, the arylboronic acid, and the finely milled anhydrous K₃PO₄.

    • Causality: Anhydrous K₃PO₄ provides sufficient basicity to facilitate the transmetalation of the boronic acid without acting as a β-hydride donor (unlike amine bases or alkoxides)[1][6].

  • Solvent Addition & Degassing: Add anhydrous Toluene to achieve a 0.2 M concentration. Perform three freeze-pump-thaw cycles to strictly degas the mixture.

    • Causality: Toluene is a non-reducible, aprotic solvent incapable of donating hydrides. Degassing removes oxygen, which can oxidize the phosphine ligand into a phosphine oxide, inadvertently triggering a water-mediated hydride transfer pathway[3][4].

  • Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring for 4–6 hours. Monitor via GC-MS or LC-MS.

    • Causality: Maintaining the temperature at 80 °C (rather than >100 °C) reduces the thermodynamic drive for β-hydride elimination side reactions while providing enough energy for the XPhos-accelerated transmetalation[6].

  • Quench & Validation: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate.

    • Self-Validation Check: Analyze the crude mixture via LC-MS. A mass corresponding to [M+H]+ 180.1 (N-methoxy-3-methylbenzamide) indicates dehalogenation. If this peak exceeds 2% relative area, verify the anhydrous nature of your K₃PO₄ and Toluene.

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for 4-Iodo-N-methoxy-3-methylbenzamide Cross-Coupling

Welcome to the Advanced Coupling Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique mechanistic hurdles of cross-coupling 4-iodo-N-methoxy-3-methylbenzamide .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Coupling Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique mechanistic hurdles of cross-coupling 4-iodo-N-methoxy-3-methylbenzamide .

While aryl iodides are generally highly reactive toward oxidative addition, achieving sub-mol% catalyst loading with this specific substrate requires overcoming three distinct barriers: iodide-induced catalyst poisoning , steric hindrance from the ortho-methyl group, and competitive C–H activation driven by the N-methoxyamide moiety.

Section 1: Frequently Asked Questions (Mechanistic Causality)

Q1: Why does my catalyst stall at 1–2 mol% loading despite the high reactivity of aryl iodides? A1: This is a classic case of iodide inhibition . While the oxidative addition of Pd(0) into the C–I bond is exceptionally fast, the resulting Pd(II)–iodide complex tends to form highly stable, inactive bridging iodide dimers (e.g., [Pd(Ar)(μ−I)L]2​ ). This traps the palladium off-cycle, effectively lowering the active catalyst concentration[1]. To achieve low loadings (<0.1 mol%), you must use a solvent system (like toluene or 1,4-dioxane) where the resulting inorganic iodide salt (e.g., NaI or KI) is completely insoluble. This precipitation drives the equilibrium away from the inactive dimer[2].

Q2: How does the 3-methyl group impact the catalytic cycle? A2: The 3-methyl group is positioned ortho to the reactive C–I bond, creating significant steric bulk around the palladium center following oxidative addition. This steric hindrance drastically slows down the transmetalation step. To counteract this, you must use bulky, electron-rich biarylphosphine ligands (such as XPhos or SPhos). These ligands not only accelerate reductive elimination but also favor the formation of the highly active monoligated Pd(0)L species necessary to navigate the steric crowding[3].

Q3: Can the N-methoxyamide group cause off-target side reactions? A3: Yes. The N-methoxyamide (–CONHOMe) is a powerful directing group for Pd-catalyzed sp2 C–H bond activation[4]. Under certain conditions—particularly when using carboxylate bases (like acetate or pivalate) that enable Concerted Metalation-Deprotonation (CMD), or in the presence of oxidants—the palladium can insert into the adjacent C–H bonds rather than undergoing the desired cross-coupling[5]. To suppress this, strictly avoid carboxylate bases, use strong σ-donor phosphine ligands to outcompete amide coordination, and maintain strictly anaerobic conditions.

Section 2: Troubleshooting Guide

Symptom 1: Rapid formation of "Black Palladium" (Pd precipitation)
  • Cause: Pre-catalyst reduction failure or ligand dissociation. At low loadings, if transmetalation is too slow (due to the ortho-methyl group), the Pd(II) intermediate decomposes into Pd(0) clusters, which aggregate into inactive black palladium[3].

  • Solution: Switch to a pre-formed Pd(II) precatalyst with a built-in generation mechanism (e.g., Buchwald precatalysts like XPhos-Pd-G3). Ensure the nucleophile (e.g., boronic acid) is fully soluble and available to rapidly intercept the Pd(II) oxidative addition complex.

Symptom 2: Reaction stalls at 50-60% conversion, but the solution remains clear
  • Cause: Iodide poisoning. The accumulation of soluble iodide ions in the reaction mixture has pushed the catalyst resting state entirely into the inactive bridging iodide dimer[1].

  • Solution: Change the solvent from polar aprotic (e.g., DMF, THF) to a non-polar solvent (e.g., Toluene) to force the precipitation of the iodide byproduct. Alternatively, add a silver salt (e.g., Ag2CO3) to scavenge free iodide as insoluble AgI[6].

Symptom 3: LC-MS shows formation of ortho-functionalized byproducts
  • Cause: Competitive C–H activation directed by the N-methoxybenzamide group[7].

  • Solution: Replace any acetate/carboxylate bases (e.g., KOAc) with inorganic bases like K3PO4 or Cs2CO3. Lower the reaction temperature to 60–80°C, as C–H activation typically requires higher thermal energy than Suzuki/Buchwald couplings.

Section 3: Visualizing the Mechanistic Pathways

CatalyticCycle Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition Complex Pd(II)(Ar)(I)L Pd0->OxAdd + Ar-I (Fast) ArI 4-Iodo-N-methoxy- 3-methylbenzamide ArI->OxAdd Dimer Inactive Dimer [Pd(Ar)(μ-I)L]₂ (Iodide Inhibition) OxAdd->Dimer High [I⁻] in polar solvent Catalyst Poisoning TransMet Transmetalation Pd(II)(Ar)(Nu)L OxAdd->TransMet + Nu-M Sterically hindered by 3-Me Dimer->OxAdd Toluene (KI precipitates) Equilibrium Shift TransMet->Pd0 Reductive Elimination (Accelerated by XPhos) Product Cross-Coupled Product TransMet->Product

Catalytic cycle highlighting iodide inhibition and the steric impact of the 3-methyl group.

Section 4: Self-Validating Experimental Protocol

Optimized Low-Loading Suzuki-Miyaura Coupling Workflow (0.1 mol% Pd) This protocol is designed as a self-validating system: the visual cue of salt precipitation confirms the successful mitigation of iodide inhibition.

  • Preparation of the Reaction Vessel:

    • In an inert-atmosphere glovebox, charge an oven-dried 10 mL Schlenk tube with 4-iodo-N-methoxy-3-methylbenzamide (1.0 mmol) and the corresponding arylboronic acid (1.1 mmol).

    • Add anhydrous, finely milled K3PO4 (2.0 mmol).

    • Causality: K3PO4 is chosen over KOAc to prevent CMD-driven C–H activation directed by the N-methoxy group.

  • Catalyst Dosing (The Critical Step):

    • Prepare a stock solution of XPhos-Pd-G3 in anhydrous THF (0.01 M).

    • Micropipette exactly 100 µL (0.001 mmol, 0.1 mol%) of the stock solution into the Schlenk tube.

    • Causality: G3 precatalysts ensure a strict 1:1 Ligand:Pd ratio and rapid generation of the active monoligated Pd(0) species without requiring excess reducing agents[3].

  • Solvent Addition & Phase Management:

    • Evaporate the trace THF under vacuum.

    • Add 3.0 mL of anhydrous Toluene.

    • Causality: Toluene ensures that the KI byproduct will precipitate, preventing iodide dimer formation[2].

  • Reaction Execution & Self-Validation:

    • Seal the tube, remove from the glovebox, and stir vigorously (1000 rpm) at 80°C for 4 hours.

    • Self-Validation Check: After 30 minutes, you should observe a fine white precipitate (KI) forming, while the solution remains a clear yellow/orange. If the solution turns black, catalyst aggregation has occurred.

  • Quench and Workup:

    • Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the KI and phosphate salts. Concentrate and purify via flash chromatography.

Workflow Step1 1. Reagent Prep Avoid carboxylate bases to stop C-H activation Step2 2. Precatalyst Dose XPhos-Pd-G3 (0.1 mol%) Step1->Step2 Step3 3. Solvent Choice Use Toluene to precipitate KI Step2->Step3 Step4 4. Validation Check for white KI salt (No Pd black) Step3->Step4

Step-by-step workflow for optimizing catalyst loading and preventing side reactions.

Section 5: Quantitative Data Summary

Table 1: Optimization of Catalyst Loading for 4-Iodo-N-methoxy-3-methylbenzamide (Model Suzuki Coupling)

Catalyst SystemLoading (mol%)SolventBaseYield (%)TONPrimary Failure Mode
Pd(PPh3)45.0DMFK2CO342%8.4Stalled (Iodide Inhibition)
Pd(OAc)2 / PPh32.0THFKOAc35%17.5C–H Activation Byproducts
XPhos-Pd-G20.5TolueneK3PO488%176Minor Pd Aggregation
XPhos-Pd-G3 0.1 Toluene K3PO4 96% 960 None (Optimized)

References

  • Title: An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors Source: Journal of the American Chemical Society URL: [Link]

  • Title: Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Synthesis of Isoindolinones by Pd-Catalyzed Coupling between N-Methoxybenzamide and Styrene Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Palladium-Catalyzed Alkoxylation of N-Methoxybenzamides via Direct sp2 C−H Bond Activation Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Iodo-N-methoxy-3-methylbenzamide Storage Degradation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience unexpected purity drops when handling halogenated N-methoxybenzamides.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who experience unexpected purity drops when handling halogenated N-methoxybenzamides.

4-Iodo-N-methoxy-3-methylbenzamide (CAS: 1311583-52-4) is a highly versatile building block, but it possesses two distinct structural vulnerabilities: a photolabile aryl carbon-iodine (C-I) bond and a moisture-sensitive N-methoxyamide functional group. This guide provides a self-validating framework to diagnose, resolve, and prevent the degradation of this compound during storage.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My stored 4-iodo-N-methoxy-3-methylbenzamide powder is turning yellow or light brown over time. What is happening? A: This is the classic visual signature of photolytic degradation. The aryl C-I bond is notoriously weak, with a bond dissociation energy of approximately 65 kcal/mol. When exposed to UV or ambient visible light, this bond undergoes homolytic cleavage, generating highly reactive aryl radicals and iodine radicals ( I∙ )[1]. The iodine radicals rapidly dimerize to form elemental iodine ( I2​ ), which imparts the characteristic yellow-to-brown discoloration to your otherwise white powder[2]. The remaining aryl radical typically abstracts a hydrogen atom from residual solvent or the environment, yielding the deiodinated byproduct (N-methoxy-3-methylbenzamide).

Q2: My sample remains perfectly white, but HPLC shows a significant drop in purity. What is the likely cause? A: If no discoloration is observed, the degradation is driven by moisture, not light. While N-methoxyamides (structurally related to Weinreb amides) are generally robust and stable under standard conditions[3], prolonged exposure to high humidity can induce slow hydrolysis of the amide bond. This pathway cleaves the molecule into 4-iodo-3-methylbenzoic acid and methoxyamine. Because the C-I bond remains intact and no elemental iodine is liberated, the powder remains white, masking the degradation from visual inspection.

Q3: What are the optimal long-term storage conditions to prevent these issues? A: To mitigate both photolysis and hydrolysis, you must implement a strict "Dark-Dry-Cold" protocol:

  • Dark: Store exclusively in amber glass vials. Amber glass effectively blocks UV wavelengths below 400 nm, which perfectly overlap with the n→σ∗ transitions that trigger C-I homolysis.

  • Dry: Backfill the vial with a heavy inert gas. Argon is highly preferred over Nitrogen because it is denser than air; it settles over the solid powder, creating a physical blanket that displaces ambient oxygen and moisture.

  • Cold: Store at -20°C to minimize the thermal kinetic energy that can spontaneously accelerate radical dissociation or hydrolytic pathways[4].

Part 2: Quantitative Analytical Signatures

To definitively diagnose the degradation pathway, perform Liquid Chromatography-Mass Spectrometry (LC-MS). The table below summarizes the quantitative data required to identify the specific degradation products.

Degradation PathwayPrimary CauseVisual CueProduct FormedAnalytical Signature (LC-MS)
Intact Compound N/AWhite Powder4-Iodo-N-methoxy-3-methylbenzamide [M+H]+=292 m/z
Photolytic Deiodination Light / UV ExposureYellow/Brown ( I2​ )N-Methoxy-3-methylbenzamide [M+H]+=166 m/z (Loss of 126 Da)
Amide Hydrolysis Moisture IngressRemains White4-Iodo-3-methylbenzoic acid [M−H]−=261 m/z (Loss of 29 Da)

Part 3: Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Observation: Sample Purity Drop CheckColor Is the sample turning yellow or brown? Start->CheckColor PhotoDeg Suspect Photolytic Deiodination (I2 Formation) CheckColor->PhotoDeg Yes (I2 present) HydroDeg Suspect Amide Hydrolysis (Moisture Ingress) CheckColor->HydroDeg No (Remains white) LCMS Run LC-MS / HPLC Analysis PhotoDeg->LCMS HydroDeg->LCMS Mass1 [M+H]+ = 166 m/z (Deiodinated Product) LCMS->Mass1 Detects -126 Da Mass2 [M-H]- = 261 m/z (Carboxylic Acid) LCMS->Mass2 Detects -29 Da Action1 Rescue: Silica Gel Flash Prevent: Amber Vials at -20°C Mass1->Action1 Action2 Rescue: Base Extraction Prevent: Argon Blanket Mass2->Action2

Fig 1: Troubleshooting workflow for 4-iodo-N-methoxy-3-methylbenzamide degradation.

Part 4: Experimental Rescue Protocols

If your batch has degraded, do not discard it immediately. The intact 4-iodo-N-methoxy-3-methylbenzamide can often be rescued using the following self-validating methodologies.

Protocol A: Rescue from Photolytic Degradation (Iodine Quenching & Flash Chromatography)

Causality: Elemental iodine ( I2​ ) is highly soluble in organic solvents and will co-elute with your product if not chemically quenched. We use Sodium Thiosulfate ( Na2​S2​O3​ ), a mild reducing agent that specifically targets I2​ , reducing it to water-soluble iodide ions ( I− ) while leaving the organic benzamide completely intact.

  • Dissolution: Dissolve the degraded yellow/brown sample in a minimal volume of Dichloromethane (DCM).

  • Chemical Quenching: Transfer to a separatory funnel and add an equal volume of saturated aqueous Na2​S2​O3​ . Shake vigorously and vent.

  • Self-Validation Check: Observe the organic layer. It should immediately turn from brown/yellow to completely colorless. If a yellow tint persists, add more Na2​S2​O3​ until the organic layer is perfectly clear. This visually validates that all free I2​ has been successfully reduced and partitioned into the aqueous layer.

  • Extraction & Drying: Collect the colorless DCM layer, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Chromatography: Load the crude solid onto a silica gel column. Elute with a gradient of Hexanes:Ethyl Acetate (90:10 to 60:40). The deiodinated byproduct (N-methoxy-3-methylbenzamide) is less polar and will elute first. Collect the subsequent fractions containing the pure intact product.

Protocol B: Rescue from Hydrolytic Degradation (Acid-Base Extraction)

Causality: Hydrolysis generates 4-iodo-3-methylbenzoic acid. Because carboxylic acids are easily deprotonated to form water-soluble salts, we can separate the degraded acid from the intact neutral amide using a simple pH-swing extraction, avoiding the need for column chromatography.

  • Dissolution: Dissolve the degraded white powder in Ethyl Acetate (EtOAc).

  • Deprotonation: Wash the organic layer twice with saturated aqueous Sodium Bicarbonate ( NaHCO3​ , pH ~8). The degraded carboxylic acid will deprotonate into its sodium salt and partition into the aqueous layer. The intact N-methoxybenzamide remains in the EtOAc.

  • Self-Validation Check: To confirm the removal of the acid, carefully acidify the collected aqueous layer with 1M HCl to pH ~2. A white precipitate (the free carboxylic acid) will crash out of the solution, validating that the degradation product was successfully captured and removed from your batch.

  • Recovery: Wash the EtOAc layer with brine, dry over anhydrous Na2​SO4​ , and evaporate to yield the purified 4-iodo-N-methoxy-3-methylbenzamide.

References

  • The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Source: nbinno.com. URL: 3

  • Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Source: MDPI. URL: 1

  • Reactivity of Potassium Iodide Under Light. Source: Allan Chemical Corporation. URL:2

  • Spontaneous aryl iodide deiodination upon heating. Source: Reddit (r/Chempros). URL: 4

Sources

Optimization

resolving HPLC peak tailing for 4-iodo-N-methoxy-3-methylbenzamide samples

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic challenges associated with halogenated benzamide derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic challenges associated with halogenated benzamide derivatives.

4-iodo-N-methoxy-3-methylbenzamide presents a unique and often frustrating chromatographic profile. While the heavy iodine atom and methyl group increase the molecule's lipophilicity—ensuring strong retention on reversed-phase (RP) columns—the N-methoxy amide functionality introduces a strong dipole and acts as a potent hydrogen bond acceptor/donor. This dichotomy often leads to unwanted secondary interactions with the stationary phase, manifesting as severe peak tailing (Asymmetry factor, As​>1.5 ).

This guide provides a self-validating framework to diagnose, isolate, and eliminate these artifacts, ensuring high-fidelity quantitative analysis.

Diagnostic Workflow

Before adjusting your method, you must determine whether the tailing is a physical system failure or a chemical interaction. Follow this logical diagnostic tree:

G Start Observe Peak Tailing (Asymmetry Factor > 1.5) CheckPeaks Are all peaks tailing (including neutral impurities)? Start->CheckPeaks Physical Physical / System Issue CheckPeaks->Physical Yes Chemical Chemical Interaction Issue CheckPeaks->Chemical No (Only API tails) DeadVol Check Extra-Column Volume & Tubing Connections Physical->DeadVol Void Check for Column Void (Replace Column) Physical->Void Silanol Secondary Silanol Interactions (N-methoxy amide Group) Chemical->Silanol Solvent Sample Solvent Mismatch (Strong Solvent Effect) Chemical->Solvent Action1 Lower pH to < 3.0 or Add Buffer (25mM) Silanol->Action1 Action2 Match Diluent to Initial Mobile Phase Solvent->Action2

Systematic diagnostic workflow for isolating HPLC peak tailing root causes.

Deep-Dive Troubleshooting Guides (FAQs)

Q1: Why does the N-methoxy amide group of my sample cause peak tailing on standard C18 columns? A1: Peak tailing for amides is primarily driven by secondary silanol interactions 1[1]. While RP-HPLC relies on hydrophobic partitioning, standard silica-based columns contain residual, unreacted silanol groups (-Si-OH). At mid-pH ranges, these acidic silanols ionize into negatively charged -Si-O⁻ sites 2[2]. The polar N-methoxy amide group of 4-iodo-N-methoxy-3-methylbenzamide forms strong hydrogen bonds with these active sites 3[3]. This dual-retention mechanism causes a fraction of the analyte molecules to lag behind the main band, creating a tail.

Q2: How should I adjust my mobile phase to suppress these secondary interactions? A2: You must control the ionization state of the silica surface. Operating at a low pH (e.g., pH 2.5–3.0) using acidic modifiers like 0.1% formic acid or phosphoric acid ensures that residual silanols are fully protonated and neutral, effectively shutting down the secondary interaction pathway 4[4]. If your method requires a neutral pH, you must increase the ionic strength by using a buffer (e.g., 20–25 mM phosphate) to mask the silanol sites 2[2]. Historically, adding a competitive amine like triethylamine (TEA) was used to block active silanols, though modern column chemistries often render this unnecessary 5[5].

Q3: My peak tailing is worse at lower retention times, and early-eluting impurities also tail. Is this a chemistry issue? A3: No. If all peaks in the chromatogram—including neutral, non-polar impurities—exhibit tailing, the root cause is physical, not chemical 6[6]. This is known as extra-column band broadening or dead volume. It occurs when there is empty space in the system (e.g., poorly seated PEEK fittings, tubing with an excessively large internal diameter, or a void at the head of the column)7[7]. The analyte plug diffuses into this empty space, leading to an infinitely diluted trailing edge.

Q4: Can the sample preparation itself cause tailing for 4-iodo-N-methoxy-3-methylbenzamide? A4: Yes, through the "strong solvent effect" 8[8]. Because the iodo-aromatic ring makes the compound quite lipophilic, researchers often dissolve it in 100% strong organic solvents (like DMSO or Acetonitrile) to ensure solubility. If a large volume of this strong solvent is injected into a highly aqueous mobile phase, the analyte molecules at the edges of the injection plug travel faster than those in the center until the sample solvent is fully diluted. Always try to match the sample diluent to the initial mobile phase conditions 9[9].

Self-Validating Experimental Protocols

Protocol 1: Diagnosing Extra-Column Volume vs. Chemical Tailing

Objective: To definitively isolate physical plumbing issues from chemical interactions using a controlled internal standard.

  • Probe Selection: Prepare a mixed standard containing 4-iodo-N-methoxy-3-methylbenzamide ( 100μg/mL ) and a strictly neutral, lipophilic probe (e.g., Toluene or Uracil at 50μg/mL ) to act as a dead-volume marker 7[7].

  • Injection: Inject 5μL of the mixed standard under your standard isocratic conditions.

  • Causality Evaluation:

    • If both the neutral probe and the benzamide peak exhibit tailing ( As​>1.5 ), the issue is physical. Inspect all PEEK fittings, minimize tubing length between the injector/column/detector, and check for a column void 6[6].

    • If only the benzamide tails while the neutral probe is perfectly symmetrical ( As​≈1.0 ), the issue is strictly chemical (silanol interactions). Proceed to Protocol 2.

Protocol 2: Mobile Phase pH Optimization & Silanol Suppression

Objective: To determine the optimal pH to neutralize silanol activity for the N-methoxy amide group.

  • Preparation: Prepare three aqueous mobile phase variants using HPLC-grade water:

    • Variant A: Unbuffered water (Control).

    • Variant B: Water with 0.1% Formic Acid (pH ~2.7).

    • Variant C: 25 mM Potassium Phosphate buffer adjusted to pH 7.0.

  • Equilibration: Flush the HPLC system and a high-purity Type B C18 column with Variant A and your organic modifier (e.g., Acetonitrile) at the method's established ratio. Equilibrate for at least 15 column volumes.

  • Baseline Injection: Inject a 10μL standard of 4-iodo-N-methoxy-3-methylbenzamide (dissolved in mobile phase). Record the Asymmetry factor ( As​ ).

  • Sequential Testing: Switch the aqueous line to Variant B, equilibrate for 15 column volumes, and inject the standard. Repeat for Variant C.

  • Data Analysis: A drop in As​ from >1.8 in Variant A to <1.2 in Variant B confirms that acidic silanol interactions were the root cause, and that protonating the silica surface resolves the tailing 4[4].

Quantitative Data Presentation

The following table summarizes the expected impact of various column chemistries and mobile phase conditions on the peak asymmetry of 4-iodo-N-methoxy-3-methylbenzamide.

Column ChemistryMobile Phase pHBuffer / AdditiveExpected As​ Diagnostic Conclusion
Standard Type-A C186.5 (Unbuffered)None> 2.0Severe silanol ionization; strong secondary retention.
Standard Type-A C182.50.1% Formic Acid1.4 - 1.6Silanols protonated; moderate improvement but active sites remain.
End-capped Type-B C186.525 mM Phosphate1.2 - 1.3Ionic strength masks residual silanols; good symmetry.
Polar-Embedded C184.0None1.0 - 1.1Embedded amide/carbamate shields silica surface; ideal symmetry10[10].
End-capped Type-B C182.50.1% Formic Acid1.0 - 1.1Optimal conditions for halogenated amides.

References

  • Axion Labs. HPLC Peak Tailing. Available at: [Link]

  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. Available at:[Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available at: [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Available at: [Link]

  • ASAU. High Performance Liquid Chromatography : Theory. Available at:[Link]

  • PMC. Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 4-Iodo- vs. 4-Bromo-N-methoxy-3-methylbenzamide in Advanced Organic Synthesis

Executive Summary & Strategic Context In modern drug development and complex molecule synthesis, bifunctional building blocks are essential for divergent, multi-step synthetic pathways. 4-Iodo-N-methoxy-3-methylbenzamide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

In modern drug development and complex molecule synthesis, bifunctional building blocks are essential for divergent, multi-step synthetic pathways. 4-Iodo-N-methoxy-3-methylbenzamide and 4-Bromo-N-methoxy-3-methylbenzamide are two such highly versatile scaffolds. Both molecules feature an electrophilic Weinreb-type amide (N-methoxy amide) and a cross-coupling-ready aryl halide, separated by a sterically influential 3-methyl group.

While their structures differ by only a single halogen atom, their reactivity profiles dictate entirely different synthetic strategies. This guide provides an objective, data-driven comparison of their mechanistic behaviors, guiding researchers in selecting the optimal analog for chemoselective functionalization.

Mechanistic Causality: The Roots of Divergent Reactivity

To master these building blocks, one must understand the thermodynamic and kinetic principles governing their two reactive domains.

The Aryl Halide Domain: Oxidative Addition & Halogen Exchange

The fundamental differentiator between the two analogs is the bond dissociation energy (BDE) of the carbon-halogen bond. The C–I bond (~65 kcal/mol) is significantly weaker and more polarizable than the C–Br bond (~81 kcal/mol).

  • Cross-Coupling: In palladium-catalyzed reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), the oxidative addition of the Pd(0) species into the C–I bond is orders of magnitude faster than into the C–Br bond [1]. Consequently, the iodo analog can undergo cross-coupling at ambient temperatures, whereas the bromo analog requires elevated thermal energy (80–100 °C) and electron-rich phosphine ligands.

  • Metal-Halogen Exchange: When treated with Turbo Grignard ( i -PrMgCl·LiCl), the highly polarizable iodine atom facilitates rapid magnesium-halogen exchange at low temperatures, whereas the bromo analog exchanges much more slowly, often requiring higher temperatures that risk side reactions [3].

The Weinreb Amide Domain: Nucleophilic Acyl Substitution

Both compounds possess an N-methoxy amide moiety. When attacked by organometallic reagents (Grignard or organolithium), this group forms a highly stable, metal-chelated tetrahedral intermediate. This chelate prevents over-addition (which would yield a tertiary alcohol) and collapses only upon acidic workup to deliver a ketone [2]. Because the inductive ( −I ) and resonance ( +M ) effects of iodine and bromine are remarkably similar, the inherent electrophilicity of the amide carbonyl is virtually identical in both compounds.

Reactivity_Pathways Start 4-Halo-N-methoxy- 3-methylbenzamide (Iodo or Bromo) Pd Pd-Catalyzed Cross-Coupling Start->Pd Boronic Acid, Base Iodo > Bromo Grignard Nucleophilic Attack (R-MgBr) Start->Grignard Organometallic Reagent Coupled Cross-Coupled Weinreb Amide (C-X Functionalization) Pd->Coupled Ketone Aryl Halide Ketone (Amide Functionalization) Grignard->Ketone Acidic Workup

Divergent reactivity pathways of 4-halo-N-methoxy-3-methylbenzamides.

Quantitative Performance Comparison

The table below summarizes the empirical reactivity differences between the two analogs across standard synthetic transformations.

Reaction TypeReagents / Conditions4-Iodo Analog Performance4-Bromo Analog PerformanceStrategic Advantage
C–X Bond Dissociation N/A (Thermodynamic)~65 kcal/mol~81 kcal/molIodo is far more labile.
Suzuki Cross-Coupling Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, THF/H₂O>95% yield at 25 °C (2-4 hours)<10% yield at 25 °C (Requires 80 °C for >80% yield)Iodo allows room-temperature coupling, preserving the amide.
Ketone Synthesis MeMgBr (1.1 eq), THF, 0 °C~70% yield (Risk of competitive Mg-I exchange)>90% yield (Absolute chemoselectivity)Bromo acts as a stable anchor, preventing C-X side reactions.
Metal-Halogen Exchange i -PrMgCl·LiCl, THFComplete exchange at -40 °C within 15 minsRequires 0 °C to RT; slower exchange rateIodo is ideal for generating nucleophilic aryl species rapidly.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can visually or analytically confirm success at each step.

Protocol A: Chemoselective Suzuki-Miyaura Coupling (Optimized for the Iodo Analog)

Objective: Form a C–C bond at the aryl halide position while leaving the highly reactive N-methoxy amide completely intact.

  • Reagent Preparation: Charge a flame-dried Schlenk flask with 4-iodo-N-methoxy-3-methylbenzamide (1.0 eq), an arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Solvent & Base Addition: Add degassed THF (0.2 M) followed by 2M aqueous K₂CO₃ (2.0 eq). Causality: The biphasic system ensures base solubility while the mild nature of carbonate prevents base-catalyzed hydrolysis of the amide.

  • Temperature Control: Stir the biphasic mixture vigorously at 25 °C.

  • Reaction Monitoring (Self-Validation): Monitor the reaction via LC-MS. The iodo analog will demonstrate complete consumption within 2 to 4 hours. (If using the bromo analog, the reaction will stall at <10% conversion unless heated to 80 °C).

  • Workup & Isolation: Quench with deionized water and extract with EtOAc. The survival of the Weinreb amide is analytically validated by the retention of the distinct N-methoxy proton singlet (~3.5 ppm) in the crude ¹H NMR spectrum.

Suzuki_Workflow Step1 1. Reagent Preparation Ar-X, Ar'-B(OH)2, Pd(PPh3)4 Step2 2. Solvent & Base Addition Degassed THF / aq. K2CO3 Step1->Step2 Step3 3. Temperature Optimization Iodo: 25°C | Bromo: 80°C Step2->Step3 Step4 4. Reaction Monitoring LC-MS / TLC validation Step3->Step4 Step5 5. Workup & Isolation Extraction & Chromatography Step4->Step5

Step-by-step workflow for chemoselective Suzuki-Miyaura cross-coupling.

Protocol B: Chemoselective Ketone Synthesis (Optimized for the Bromo Analog)

Objective: Convert the N-methoxy amide into a ketone using a Grignard reagent without triggering metal-halogen exchange at the aryl halide position.

  • Preparation: Dissolve 4-bromo-N-methoxy-3-methylbenzamide (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere. Cool the flask to 0 °C using an ice bath.

  • Nucleophilic Addition: Dropwise add the desired Alkyl-MgBr (1.1 eq). Causality: The bromo analog is chosen here because the stronger C–Br bond is highly resistant to competitive Grignard insertion or exchange, ensuring the organometallic reagent attacks only the carbonyl carbon.

  • Intermediate Stabilization: Stir for 1 hour at 0 °C. The low temperature stabilizes the magnesium-chelated tetrahedral intermediate, preventing the expulsion of the methoxyamino leaving group until workup.

  • Acidic Quench (Self-Validation): Rapidly add cold 1M HCl. Causality: The acid breaks the metal chelate, collapsing the intermediate into the desired ketone. TLC validation will show the immediate appearance of a less polar spot (the ketone) and the disappearance of the starting material.

Conclusion & Selection Matrix

The choice between 4-iodo- and 4-bromo-N-methoxy-3-methylbenzamide should be dictated by the sequence of your synthetic route:

  • Select the Iodo Analog if your immediate next step is a transition-metal-catalyzed cross-coupling. Its superior oxidative addition kinetics allow for mild, room-temperature reactions that protect the sensitive amide group.

  • Select the Bromo Analog if your immediate next step is the synthesis of a ketone via the Weinreb amide. The robust C–Br bond acts as a pseudo-protecting group, remaining inert against highly reactive Grignard reagents and preventing unwanted metal-halogen exchange.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.[Link]

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336.[Link]

Comparative

Orthogonal Reactivity and Leaving Group Efficacy in 4-Iodo-N-methoxy-3-methylbenzamide Derivatives: A Comparison Guide

As a Senior Application Scientist, I often encounter researchers struggling to design chemoselective late-stage functionalization workflows. When evaluating bifunctional scaffolds like 4-iodo-N-methoxy-3-methylbenzamide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I often encounter researchers struggling to design chemoselective late-stage functionalization workflows. When evaluating bifunctional scaffolds like 4-iodo-N-methoxy-3-methylbenzamide , the fundamental challenge—and opportunity—lies in its orthogonal reactivity. This molecule possesses two distinct leaving groups that operate under entirely different catalytic paradigms: the aryl iodide (C–I bond) and the N-methoxy amide (N–O bond) .

This guide objectively compares the leaving group efficacy of these two sites against alternative derivatives, providing mechanistic causality, comparative data, and self-validating experimental protocols to ensure robust application in your drug development workflows.

The Mechanistic Dichotomy: C–I vs. N–O Cleavage

The strategic value of 4-iodo-N-methoxy-3-methylbenzamide lies in the ability to selectively target one leaving group while leaving the other intact for downstream functionalization.

  • The Aryl Iodide (C–I Cleavage): Under Pd(0) catalysis (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), the iodide acts as a classic, highly efficacious leaving group. The low bond dissociation energy of the C–I bond facilitates rapid oxidative addition, while the N-methoxy group remains completely inert.

  • The N-Methoxy Group (N–O Cleavage): Under high-valent Rh(III), Ru(II), or Co(III) catalysis, the N-methoxy moiety acts as both a directing group for ortho-C–H activation and an internal oxidant . Following alkyne or alkene insertion, the N–O bond cleaves (with -OMe acting as the leaving group) to drive reductive elimination and regenerate the active catalyst, leaving the C–I bond untouched[1].

OrthogonalReactivity Substrate 4-iodo-N-methoxy- 3-methylbenzamide PdCat Pd Catalysis (Cross-Coupling) Substrate->PdCat Chemoselective for C-I RhCat Rh/Ru Catalysis (C-H Annulation) Substrate->RhCat Chemoselective for N-OMe Product1 C-I Cleavage (Iodide Leaving Group) PdCat->Product1 Product2 N-O Cleavage (Methoxy Leaving Group) RhCat->Product2

Orthogonal reactivity pathways of 4-iodo-N-methoxy-3-methylbenzamide.

Comparative Performance Data

To objectively evaluate leaving group efficacy, we must compare the target molecule against its structural analogs within specific catalytic environments.

Table 1: Halide Leaving Group Efficacy in Pd-Catalyzed Cross-Coupling

Conditions: 1.0 eq aryl halide, 1.2 eq phenylboronic acid, 5 mol% Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 1 h.

Derivative (4-Position)Leaving GroupRelative EfficacyRequired TempCausality / Observation
4-Iodo -N-methoxy...-I Excellent 25–60 °CRapid oxidative addition due to high polarizability and low C-I bond energy.
4-Bromo -N-methoxy...-Br Good80–100 °CRequires elevated temperatures; slower oxidative addition.
4-Chloro -N-methoxy...-Cl Poor>100 °CRequires specialized bulky, electron-rich ligands (e.g., XPhos) to force insertion.
Table 2: Internal Oxidant Leaving Group Efficacy in Rh(III) C–H Annulation

Conditions: 1.0 eq benzamide, 1.2 eq diphenylacetylene, 5 mol%[Cp*RhCl₂]₂, CsOAc, MeOH, 60 °C.

Derivative (N-Position)Leaving GroupRelative EfficacyN-O Cleavage?Causality / Observation
4-iodo-N-methoxy ...-OMe Excellent YesOptimal balance of directing ability and leaving group lability[2].
4-iodo-N-ethoxy ...-OEt GoodYesSlightly increased steric bulk slows the reductive elimination step[3].
4-iodo-N-hydroxy ...-OH PoorNoFails to act as an internal oxidant; requires stoichiometric external oxidants (e.g., Cu(OAc)₂)[4].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific visual and chromatographic markers, you can confirm that the correct leaving group has been selectively engaged.

Protocol A: Chemoselective Suzuki Coupling (Targeting C–I Cleavage)

This protocol utilizes the 4-iodo group as the leaving group while preserving the N-methoxy amide for future C–H functionalization.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube, combine 4-iodo-N-methoxy-3-methylbenzamide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol). Causality: The large bite angle of the dppf ligand accelerates reductive elimination, preventing off-target coordination to the amide.

  • Solvent & Degassing: Add degassed 1,4-dioxane/H₂O (4:1, 5 mL). Purge with N₂ for 5 minutes.

  • Reaction: Stir at 60 °C for 2 hours.

  • Validation Marker: Monitor by TLC (Hexanes/EtOAc 3:1). The starting material (UV active, Rf ~0.4) will disappear. Critically, stain the TLC plate with FeCl₃; a lack of deep purple color confirms the N-methoxy group has not been cleaved to a free hydroxamic acid.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Rh(III)-Catalyzed Isoquinolone Synthesis (Targeting N–O Cleavage)

This protocol utilizes the N-methoxy group as an internal oxidant, while leaving the C–I bond completely intact[1].

Step-by-Step Methodology:

  • Preparation: Charge a vial with 4-iodo-N-methoxy-3-methylbenzamide (0.5 mmol), an internal alkyne (0.6 mmol), and CsOAc (0.5 mmol).

  • Catalyst Addition: Add [CpRhCl₂]₂ (0.025 mmol). Causality: The Cp ligand provides the necessary electron density to stabilize the Rh(V) or Rh(III) intermediates during N–O bond cleavage.

  • Reaction: Add anhydrous MeOH (3 mL). Stir at 60 °C for 12 hours under N₂.

  • Validation Marker: The reaction mixture will transition from orange to a deep, dark red as the active Rh species cycles. GC-MS analysis of the crude mixture will show a molecular ion peak corresponding to the annulated product retaining the heavy iodine isotope (M+ = Product mass with Iodine), proving the C–I bond survived the catalytic cycle.

  • Workup: Filter through a short pad of Celite, concentrate, and purify via silica gel chromatography.

RhCycle Rh_active Active Rh(III) Catalyst Coordination N-OMe Coordination & C-H Activation Rh_active->Coordination Substrate Binding Insertion Alkyne Insertion Coordination->Insertion Coupling Partner ReductiveElim N-O Cleavage (-OMe Leaving Group) Insertion->ReductiveElim Reductive Elimination ReductiveElim->Rh_active Catalyst Regeneration Product Annulated Product (C-I Bond Intact) ReductiveElim->Product Product Release

Rh(III)-catalyzed C-H annulation cycle highlighting N-OMe leaving group efficacy.

References

  • Mild Synthesis of 3,4-Dihydroisoquinolin-1(2H)-ones via Rh(III)-Catalyzed Tandem C–H-Allylation/N-Alkylation Annulation with 2-Methylidenetrimethylene Carbonate The Journal of Organic Chemistry (2021). URL:[Link]

  • Ruthenium-Catalyzed Oxidative C–H Bond Olefination of N-Methoxybenzamides Using an Oxidizing Directing Group Organic Letters (2012). URL:[Link]

  • Cp*Co(III)-Catalyzed C–H Functionalization Cascade of N-Methoxyamides with Alkynedione for the Synthesis of Indolizidines Organic Letters (2017). URL:[Link]

Sources

Validation

A Comparative Guide to Analytical Method Validation for 4-iodo-N-methoxy-3-methylbenzamide Quantification

For Researchers, Scientists, and Drug Development Professionals The precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 4-iodo-N-methoxy-3-methylbenzamide, a key chemical entity. We will delve into the technical specifics of two widely adopted analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem-mass spectrometry (LC-MS/MS).

This document is designed to provide you with the necessary information to select the most appropriate method for your specific needs, and to design a robust validation protocol in accordance with international regulatory standards. The principles and protocols discussed herein are grounded in the guidelines established by the International Council for Harmonisation (ICH)[1][2][3], the U.S. Food and Drug Administration (FDA)[4][5][6], and the European Medicines Agency (EMA)[2][7][8].

Choosing the Right Analytical Tool: HPLC-UV vs. LC-MS/MS

The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a robust and widely accessible technique for the quantification of benzamide compounds.[9][10][11][12] It offers a balance of performance and cost-effectiveness, making it a suitable choice for routine quality control and assay of bulk drug substances.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) represents a more advanced approach, offering superior sensitivity and selectivity.[13][14][15] This makes it the method of choice for applications requiring trace-level quantification, such as in bioanalytical studies or for the analysis of complex sample matrices where interferences may be a concern.[13][14][16]

The following table provides a comparative overview of these two techniques for the analysis of 4-iodo-N-methoxy-3-methylbenzamide.

ParameterHigh-Performance Liquid Chromatography with UV Detection (HPLC-UV)Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase, followed by detection based on UV absorbance.[1][9]Separation based on liquid chromatography, followed by ionization of the analyte and mass-based detection of parent and fragment ions.[13][14]
Applicability Well-suited for the quantification of the pure compound and in simple formulations.Ideal for complex matrices such as biological fluids (plasma, urine), and for trace-level impurity analysis.[13][16]
Sensitivity Generally in the microgram per milliliter (µg/mL) range.High sensitivity, often reaching picogram per milliliter (pg/mL) levels.[13]
Selectivity Good, but can be susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, as it relies on the specific mass-to-charge ratio of the analyte and its fragments.[13]
Instrumentation Widely available and relatively low-cost instrumentation.[9]More specialized and expensive instrumentation.
Method Development Generally straightforward.Can be more complex, requiring optimization of both chromatographic and mass spectrometric parameters.

Experimental Protocols

Method 1: HPLC-UV for Assay and Purity of 4-iodo-N-methoxy-3-methylbenzamide

This protocol outlines a general procedure for the quantification of 4-iodo-N-methoxy-3-methylbenzamide using a reversed-phase HPLC method with UV detection.

Instrumentation and Chromatographic Conditions:

ParameterSpecification
HPLC System A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
Column C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase Acetonitrile:Water (gradient or isocratic, to be optimized). A common starting point is a 50:50 (v/v) mixture.[9]
Flow Rate 1.0 mL/min.[9]
Injection Volume 10 µL.
Column Temperature 30°C.
Detection Wavelength To be determined by UV scan of the analyte (a common wavelength for benzamides is around 254 nm).[9][17]

Preparation of Solutions:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of HPLC-grade acetonitrile and water. Degas the solution using sonication or vacuum filtration before use.[9]

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of 4-iodo-N-methoxy-3-methylbenzamide reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

Sample Preparation:

  • Accurately weigh a portion of the sample containing the equivalent of approximately 100 mg of 4-iodo-N-methoxy-3-methylbenzamide and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Filter a portion of the solution through a 0.45 µm syringe filter before injection.

Workflow Diagram for HPLC-UV Analysis:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Standard/Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Dilute Serial Dilutions (Standards) Dissolve->Dilute Filter Filter (Sample) Dissolve->Filter Inject Inject into HPLC Dilute->Inject Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Extract Extraction (LLE/SPE) Sample->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate Inject Inject into LC Evaporate->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI) Separate->Ionize Analyze MS/MS Analysis (MRM) Ionize->Analyze Integrate Peak Integration Analyze->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify Validation_Workflow cluster_params Validation Parameters Validation Analytical Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Linearity->Range Accuracy->Range Precision->Range

Sources

Comparative

spectroscopic comparison of 4-iodo-N-methoxy-3-methylbenzamide and its isomers

In-Depth Spectroscopic Comparison Guide: 4-Iodo-N-methoxy-3-methylbenzamide vs. Positional Isomers As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing halogenated building...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Spectroscopic Comparison Guide: 4-Iodo-N-methoxy-3-methylbenzamide vs. Positional Isomers

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing halogenated building blocks. N-methoxy-N-methylamides, universally known as Weinreb amides, are indispensable in drug development because they form highly stable five-membered metal chelates that prevent the over-addition of organometallic reagents during ketone and aldehyde synthesis 1[1]. When functionalized with an aryl iodide, such as in 4-iodo-N-methoxy-3-methylbenzamide , these molecules become powerful bifunctional linchpins for transition metal-catalyzed C-H functionalizations and cross-couplings2[2].

However, the synthesis of these trisubstituted aromatic systems frequently yields complex mixtures of positional isomers (e.g., 3-iodo-4-methyl vs. 4-iodo-3-methyl). Because their 1D splitting patterns are nearly identical, differentiating them requires a rigorous, multi-modal spectroscopic approach.

I. Structural Elucidation Workflow

To prevent downstream failures in structure-activity relationship (SAR) studies, we employ an orthogonal analytical workflow.

Workflow A Isomeric Mixture (Halogenated Weinreb Amides) B Sample Prep & Internal Calibration (CDCl3 + 0.03% TMS) A->B C HRMS (ESI-TOF) Confirm Exact Mass B->C D ATR-FTIR Validate Functional Groups B->D E 1D NMR (1H, 13C) Analyze Chemical Shifts B->E G Unambiguous Isomer Identification C->G D->G F 2D NMR (HMBC / COSY) Map C-H Connectivity E->F Resolve Overlaps F->G Regiochemical Proof

Fig 1. Multi-modal spectroscopic workflow for positional isomer differentiation.

II. Quantitative Spectroscopic Comparison

The core challenge in distinguishing 4-iodo-N-methoxy-3-methylbenzamide from its primary isomer, 3-iodo-N-methoxy-4-methylbenzamide , lies in their identical 1,2,4-trisubstituted aromatic splitting patterns. Both exhibit a fine doublet (meta-coupling, J ~ 1.5-2.0 Hz), a coarse doublet (ortho-coupling, J ~ 8.0 Hz), and a doublet of doublets. We must instead rely on the causality of chemical shifts driven by the heavy atom effect of iodine and the anisotropic deshielding of the Weinreb amide.

Table 1: ¹H NMR Chemical Shift Comparison (400 MHz, CDCl₃, δ ppm)
Functional Group4-Iodo-3-methyl Isomer (Target)3-Iodo-4-methyl Isomer2-Iodo-3-methyl IsomerCausality & Structural Logic
Ar-CH₃ 2.45 (s, 3H)2.48 (s, 3H)2.50 (s, 3H)Methyl shifts are largely invariant, making them poor standalone diagnostic markers.
N-OCH₃ 3.55 (s, 3H)3.56 (s, 3H)3.52 (s, 3H)Characteristic Weinreb amide methoxy resonance.
N-CH₃ 3.35 (s, 3H)3.34 (s, 3H)3.30 (s, 3H)Characteristic Weinreb amide N-methyl resonance.
Ar-H (H2) 7.60 (d, J=2.0 Hz)8.10 (d, J=1.5 Hz) N/A (Substituted)Diagnostic: In the 3-iodo-4-methyl isomer, H2 is trapped between the deshielding amide and iodine, pushing it past 8.0 ppm.
Ar-H (H5) 7.80 (d, J=8.0 Hz)7.30 (d, J=8.0 Hz)7.45 (d, J=8.0 Hz)Iodine strongly deshields ortho protons. H5 is ortho to iodine in the target, shifting it downfield.
Ar-H (H6) 7.35 (dd, J=8.0, 2.0 Hz)7.65 (dd, J=8.0, 1.5 Hz)7.15 (d, J=8.0 Hz)Amide anisotropy dictates this shift based on rotational conformation.
Table 2: ¹³C NMR and FTIR Diagnostic Markers
TechniqueMarker4-Iodo-3-methyl3-Iodo-4-methylCausality & Structural Logic
¹³C NMR C-I (ipso) ~102.5 ppm~100.8 ppmHeavy Atom Effect: Iodine's large electron cloud causes extreme diamagnetic shielding of the ipso carbon, pushing it unusually upfield for an aromatic carbon.
¹³C NMR C=O (Amide) ~169.2 ppm~168.9 ppmStandard carbonyl resonance for N-methoxy-N-methylamides.
FTIR C=O Stretch 1645 cm⁻¹1648 cm⁻¹Weinreb amides exhibit lower C=O stretching frequencies than standard amides due to N-O bond resonance contributions[N-Methoxy-N-methylbenzamide

III. Self-Validating Experimental Methodologies

To guarantee scientific integrity, the following protocols are designed as self-validating systems. A single data point can be an anomaly; orthogonal confirmation ensures absolute trustworthiness.

Protocol 1: 2D-NMR Heteronuclear Multiple Bond Correlation (HMBC)

Because 1D splitting patterns between the isomers are identical, HMBC is mandatory to map the carbon-hydrogen connectivity across 2 to 3 bonds (²JCH and ³JCH).

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Calibration: Acquire a standard 1D ¹H spectrum. Set the TMS peak to exactly 0.00 ppm. Causality: Without exact TMS calibration, subtle chemical shift differences between isomers (e.g., 7.60 vs 7.65 ppm) cannot be trusted.

  • Acquisition: Run a ¹H-¹³C HMBC experiment optimized for a long-range coupling constant of J = 8 Hz.

  • Self-Validation Checkpoint (Regiochemical Proof):

    • Locate the Ar-CH₃ proton signal (~2.45 ppm).

    • Trace its ³JCH correlations in the 2D contour plot.

    • If the methyl protons correlate to the highly shielded C-I carbon (~102.5 ppm), the methyl and iodine are definitively ortho to each other, proving the 4-iodo-3-methyl or 3-iodo-4-methyl framework.

    • To distinguish between those two, check the H2 proton. If H2 correlates to both the C=O carbon and the C-I carbon, it is the 3-iodo-4-methyl isomer. If H2 correlates to the C=O and the C-CH₃ carbon, it is the 4-iodo-3-methyl isomer.

Protocol 2: ATR-FTIR and HRMS Orthogonal Validation

While NMR provides connectivity, it cannot definitively rule out co-eluting non-protonated impurities.

  • FTIR Acquisition: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Perform a background scan. Apply the neat solid/oil sample directly to the crystal and apply pressure.

  • HRMS Acquisition: Dilute 1 µL of the sample in 1 mL of LC-MS grade Acetonitrile. Inject into an ESI-TOF mass spectrometer in positive ion mode.

  • Self-Validation Checkpoint:

    • FTIR: Confirm the presence of the Weinreb amide C=O stretch at ~1645 cm⁻¹. The absence of an N-H stretch (>3100 cm⁻¹) validates that the N-methoxy-N-methyl group is intact.

    • HRMS: The exact mass must yield an [M+H]⁺ peak at m/z 292.004. Furthermore, the MS/MS fragmentation pattern must show a diagnostic loss of •OCH₃ (M-31) and •N(OMe)Me (M-60), which is the absolute signature of a Weinreb amide as opposed to a standard ester or amide3[3].

IV. References

  • Lithium Enolates Derived from Weinreb Amides: Insights into Five-Membered Chelate Rings. ACS Publications.

  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. MDPI.

  • N-Methoxy-N-methylbenzamide | CID 569575. PubChem.

  • Selective Reduction of α,β-Unsaturated Weinreb Amides in the Presence of α,β-Unsaturated Esters. J-Stage.

Sources

Safety & Regulatory Compliance

Safety

4-Iodo-N-methoxy-3-methylbenzamide: Comprehensive Safety, Handling, and Disposal Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Objective: Provide an authoritative, self-validating operational protocol for the safe handling, spill response, and RCRA-compliant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Objective: Provide an authoritative, self-validating operational protocol for the safe handling, spill response, and RCRA-compliant disposal of 4-iodo-N-methoxy-3-methylbenzamide.

Chemical Profile & Hazard Causality

4-Iodo-N-methoxy-3-methylbenzamide is a specialized halogenated organic intermediate frequently utilized in pharmaceutical synthesis and drug discovery pipelines. Because it contains both an active benzamide moiety and a heavy halogen (iodine), its disposal requires stringent oversight to prevent environmental persistence and thyroid-disrupting ecological toxicity.

Quantitative Data Summary
PropertyValueCausality / Operational Impact
Chemical Name 4-Iodo-N-methoxy-3-methylbenzamideAromatic halogenated compound; requires high-energy destruction.
CAS Number 1311583-52-4[1]Unique identifier for SDS tracking and waste manifesting.
Molecular Formula C9H10INO2[1]High iodine content dictates specific incineration protocols.
Molecular Weight 291.09 g/mol [1]Heavy molecular mass; prone to settling in liquid waste matrices.
Waste Classification Halogenated Organic WasteSubject to EPA RCRA Subtitle C regulations[2].

Note: The presence of the carbon-iodine (C-I) bond means this compound cannot be disposed of via standard biological wastewater treatment or low-temperature incineration.

Regulatory Framework & Disposal Logic

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), solid wastes must be evaluated to determine if they are hazardous[3]. Halogenated organic wastes are strictly regulated under 40 CFR Part 261[2][4].

The Causality of Segregation: Why must halogenated wastes be strictly segregated from non-halogenated solvent wastes?

  • Cost & Efficiency: Halogenated wastes require specialized high-temperature rotary kiln or liquid injection incineration[5]. Mixing non-halogenated waste into a halogenated stream exponentially increases the volume of waste requiring this expensive treatment.

  • Corrosive Byproducts: Incinerating iodinated compounds generates hydrogen iodide (HI) gas. Facilities must use caustic scrubbing (alkaline neutralization) to capture these emissions[5]. Non-segregated waste can overwhelm scrubber capacities and damage standard incinerators.

Step-by-Step Disposal Protocol

To ensure a self-validating system, every step in this protocol includes a verification check to guarantee compliance and safety.

Step 1: Point-of-Generation Segregation

  • Action: Deposit all mother liquors, reaction residues, and contaminated consumables containing 4-iodo-N-methoxy-3-methylbenzamide into a dedicated "Halogenated Organic Waste" container.

  • Validation: Check the waste log. Ensure no acetone, ethanol, or other non-halogenated solvents exceeding 1% volume are mixed into this specific container.

Step 2: Primary Containment

  • Action: Use High-Density Polyethylene (HDPE) or amber glass containers.

  • Causality: Amber glass prevents UV-catalyzed homolytic cleavage of the C-I bond, which could release reactive iodine radicals ( I∙ ) or molecular iodine ( I2​ ). HDPE provides excellent chemical resistance against halogenated aromatics.

Step 3: Labeling and Accumulation

  • Action: Label the container with the exact chemical name, CAS number (1311583-52-4), and the primary hazard (Target Organ Toxicity/Halogenated).

  • Validation: Ensure accumulation times do not exceed your facility's generator status limits (e.g., 90 days for Large Quantity Generators) as per EPA guidelines[3].

Step 4: Final Destruction (Vendor Handoff)

  • Action: Manifest the waste for High-Temperature Incineration (>1000°C) with Caustic Scrubbing[5].

  • Causality: Temperatures exceeding 1000°C are required to fully break the aromatic ring and the C-I bond. The caustic scrubber neutralizes the resulting acidic HI gas into harmless iodide salts before atmospheric release.

Waste Routing Visualization

G A 4-iodo-N-methoxy-3-methylbenzamide Waste Generation B Aqueous Waste (< 1% Organics) A->B Dilute wash C Solid/Organic Liquid Waste (> 1% Halogenated) A->C Mother liquor/solids D Aqueous Waste Treatment (Carbon Adsorption) B->D E RCRA Hazardous Waste Accumulation (HDPE) C->E F High-Temp Incineration (>1000°C + Caustic Scrubbing) E->F EPA Compliant Disposal

Decision tree for the segregation and RCRA-compliant disposal of halogenated benzamide waste.

Emergency Spill Response & Decontamination

In the event of an accidental release, immediate containment is required to prevent soil or groundwater contamination.

Step-by-Step Methodology:

  • Evacuate and Assess: Secure a 10-foot radius around the spill. Verify that no reactive chemicals (e.g., strong oxidizers) are in the vicinity.

  • Don PPE: Equip nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. If the spill involves a fine powder that may aerosolize, use an N95 or P100 particulate respirator.

  • Containment (Solid Spill): Gently cover the powder with a damp paper towel to prevent dust generation.

  • Containment (Liquid Solution Spill): Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or diatomaceous earth. Causality: Combustible absorbents like sawdust can react with halogenated compounds under certain conditions, creating a fire hazard.

  • Collection: Use non-sparking polypropylene tools to scoop the absorbed material into a sealable HDPE hazardous waste container.

  • Chemical Decontamination: Wash the spill surface with a mild alkaline detergent solution (pH 8-9).

    • Causality: The alkaline environment helps neutralize any trace acidic byproducts and solubilizes residual benzamide derivatives for complete removal. Follow with a distilled water rinse.

References

  • Electronic Code of Federal Regulations (eCFR). "40 CFR Part 261 -- Identification and Listing of Hazardous Waste." eCFR. Available at:[Link]

  • U.S. Environmental Protection Agency. "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA National Service Center for Environmental Publications (NEPIS). Available at:[Link]

  • U.S. Environmental Protection Agency. "Steps in Complying with Regulations for Hazardous Waste." EPA.gov. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 4-iodo-N-methoxy-3-methylbenzamide

As a Senior Application Scientist, I frequently consult with drug development teams on the safe, efficient, and reproducible handling of specialized chemical intermediates. 4-Iodo-N-methoxy-3-methylbenzamide (CAS: 131158...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the safe, efficient, and reproducible handling of specialized chemical intermediates. 4-Iodo-N-methoxy-3-methylbenzamide (CAS: 1311583-52-4) is a highly valuable bifunctional building block[1][2]. It features both an aryl iodide—primed for rapid, high-yielding cross-coupling reactions[3]—and a Weinreb amide, which is the gold standard for the controlled synthesis of ketones via organometallic addition[4].

However, handling this compound requires more than a cursory glance at a Safety Data Sheet (SDS). Safety is not a static checklist; it is a dynamic, mechanistic understanding of the materials you are manipulating. This guide provides a field-proven, self-validating operational framework for the personal protective equipment (PPE), handling workflows, and disposal plans required for this specific compound.

Hazard Profile & Causality Analysis

To select the correct PPE, we must first understand the physicochemical causality behind the compound's hazards.

  • Inhalation & Contact Hazard: As a fine crystalline powder with a molecular weight of 291.09 g/mol [1], this compound poses a significant particulate inhalation risk. Halogenated aromatics are known skin and mucous membrane irritants.

  • Photolability: The C-I (carbon-iodine) bond is susceptible to homolytic cleavage upon prolonged exposure to light, generating iodine radicals. This necessitates handling in opaque or amber vessels.

  • Downstream Reactivity: While the Weinreb amide itself is stable, its primary synthetic utility involves reacting with highly reactive, often pyrophoric, organometallic reagents (e.g., Grignard or organolithium reagents)[4]. Therefore, the PPE chosen for handling the starting material must also be compatible with the extreme hazards of the subsequent reaction steps.

Table 1: Physicochemical & Hazard Summary
Property / FeatureValue / DescriptionSafety & Handling Causality
Compound Name 4-Iodo-N-methoxy-3-methylbenzamideN/A
CAS Number 1311583-52-4N/A
Molecular Weight 291.09 g/mol Fine powder; poses an inhalation risk if aerosolized by static or drafts.
Functional Groups Aryl Iodide, Weinreb AmideC-I bond is photolabile (requires light protection). Amide requires strictly anhydrous conditions for downstream use.
Primary Hazard Irritant (Skin/Eyes/Respiratory)Halogenated aromatics can cause contact dermatitis; requires strict barrier protection.

Mandatory Personal Protective Equipment (PPE) Matrix

Every piece of PPE must serve a specific mechanistic purpose. Below is the required PPE matrix, grounded in the specific chemical realities of 4-iodo-N-methoxy-3-methylbenzamide.

Table 2: PPE Selection and Operational Justification
PPE CategorySpecificationOperational Justification (The "Why")
Hand Protection Double-layered Nitrile (0.11mm+) or Butyl RubberNitrile provides an excellent barrier against the solid powder. However, if dissolving the compound in THF or DCM for a reaction, switch to Butyl rubber, as these solvents rapidly permeate standard nitrile.
Eye Protection ANSI Z87.1 Splash GogglesProtects against fine powder particulates during weighing and solvent splashes during the subsequent reaction setup. Safety glasses with side shields are insufficient for powder handling.
Body Protection Flame-Resistant (FR) Lab CoatBecause Weinreb amides are typically reacted with pyrophoric organometallics in the very next step, an FR lab coat is non-negotiable to prevent catastrophic injury in case of a solvent fire.
Respiratory & Engineering Fume Hood (Face velocity 80-100 fpm)The primary defense against aerosolized powder. N95/P100 respirators are only used as a secondary fallback during emergency spill cleanups outside the hood.

Operational Workflow & Emergency Decision Matrix

The following diagram outlines the logical progression of handling this compound, from PPE donning to waste disposal.

Safety_Workflow PPE 1. Validate & Don PPE (Nitrile, Goggles, FR Coat) Hood 2. Fume Hood Setup (Verify Negative Pressure) PPE->Hood Weigh 3. Static-Free Weighing (4-Iodo-N-methoxy-3-methylbenzamide) Hood->Weigh React 4. Anhydrous Reaction (Add Organometallics) Weigh->React Spill Spill or Exposure Detected? Weigh->Spill React->Spill Clean Emergency Response (Containment & Cleanup) Spill->Clean Yes Dispose Halogenated Waste Disposal Protocol Spill->Dispose No Clean->Dispose

Fig 1. Operational workflow and emergency decision matrix for handling halogenated Weinreb amides.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in your methodology, every protocol must be a self-validating system —meaning the procedure includes built-in checks to confirm it is working before you proceed to the hazardous step.

Protocol A: Safe Weighing and Transfer
  • Glove Integrity Validation: Before donning your nitrile gloves, perform a pneumatic inflation test. Trap air in the glove, twist the cuff, and squeeze. Validation: If the glove holds pressure without deflating, the barrier is intact.

  • Fume Hood Validation: Lower the sash to 18 inches. Tape a small, 2-inch strip of tissue paper to the bottom edge of the sash. Validation: An inward flutter of the tissue visually confirms negative pressure, ensuring powder will not blow back into your breathing zone.

  • Static Discharge: Place an anti-static weigh boat on the analytical balance. Discharge ambient static electricity using an anti-static gun (e.g., Zerostat) directly over the boat. Causality: Fine halogenated powders are highly susceptible to static cling, which can cause the material to jump from the spatula, leading to inaccurate yields and hood contamination.

  • Transfer: Weigh the required amount of 4-iodo-N-methoxy-3-methylbenzamide. Immediately transfer the powder to an amber, oven-dried reaction flask. Causality: The amber flask protects the photolabile C-I bond, while the oven-dried glass ensures the Weinreb amide remains anhydrous for subsequent coupling[4].

Protocol B: Halogenated Waste Segregation and Disposal

All hazardous materials must be handled and disposed of in accordance with strict laboratory practices[3]. Aryl iodides require specific disposal pathways.

  • Solid Waste Segregation: Place all contaminated weigh boats, spatulas, and tissues into a solid waste container explicitly labeled "Solid Halogenated Organic Waste."

  • Liquid Waste Segregation: If the compound is dissolved in a solvent (e.g., THF, DCM) and the reaction is quenched, the resulting organic layer must be disposed of in a liquid carboy labeled "Halogenated Organic Waste." Causality: Aryl iodides cannot be mixed with non-halogenated waste. Incinerating halogens requires specialized thermal oxidizers and scrubbers to prevent the release of toxic, environmentally persistent dioxins.

  • Spill Cleanup (Powder): If a powder spill occurs inside the hood, do NOT sweep it dry. Causality: Dry sweeping aerosolizes the irritant. Instead, dampen a disposable lab wipe with a compatible solvent (like isopropanol), gently wipe up the powder, and place the wipe directly into the solid halogenated waste container.

By integrating these causality-driven protocols and strict PPE requirements into your daily workflow, you ensure not only the integrity of your chemical syntheses but the absolute safety of your laboratory personnel.

References

  • 1311583-52-4 | 4-Iodo-n-methoxy-3-methylbenzamide. ChemScene. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNOUY9daayUQHQ0HRwew5dB41SK-PqkCw6ErmK9m9bVUCeon7WgmaI9eZN2--pR5uBT9ZUdQ2fKB4Q3y5yswslRI1nqfsgsOA02uxSnyIOfy-CASpyHyd3FrfIB2KktunM7j1LV7Tp0YX7zEkE
  • CAS号:2593-30-8 (Includes 1311583-52-4). Bidepharm. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-IQvnDWvKVYEJdimpYgloyHMYBaW84E6Tv6e0wD-47VllKO0vZwXFCh4ZXfAM7PCjmBb-CE1tAMXuzOEwgekQXga9LYuI1DlG_XPINRdESt3YnMtK1PN-50hpC9XNe0BIThHgGQB6RZ0mIA==
  • Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. National Institutes of Health (NIH). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDKVGHZfblo3K9suZ5dvNkPGDu9WSL6MEPJMbj-PhDo1qKzpAEt1DaiKngOPCnblS8Sj8Nzl6ZZar93SObBJ2HflXsWGTFS7YoXoCWug3np-slotdtbogU-xgcMC8nKZ8U3GTlwJXRlwFxL4T-
  • Working with Hazardous Chemicals - Safety and Waste Disposal Information. Organic Syntheses. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmGjdPFLE-Tn2Eyu-CcLlmLsUQukQ6_38ogFUTrCWBbpj7rJzNbPEP7t-lKu5wNokUYeA5T_KptVnzw6OUDsD97fB3PXuqDR4kl4tSMaTec-Rij_DTmN_o_Uv6ihWulwM-wURCpqJpCxkcD6chzxwBuw==

Sources

© Copyright 2026 BenchChem. All Rights Reserved.